molecular formula C6H14ClN5 B608073 Imeglimin hydrochloride CAS No. 775351-61-6

Imeglimin hydrochloride

Cat. No.: B608073
CAS No.: 775351-61-6
M. Wt: 191.66
InChI Key: UXHLCYMTNMEXKZ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imeglimin HCl is an oxidative phosphorylation blocker, inhibiting hepatic gluconeogenesis, increasing muscle glucose uptake, and restoring normal insulin secretion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCYMTNMEXKZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650481-44-8
Record name Imeglimin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMEGLIMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism: Targeting Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Imeglimin Hydrochloride

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs, designed to address the core pathophysiological defects of type 2 diabetes (T2D). Its mechanism of action is unique, targeting mitochondrial bioenergetics to produce a dual effect: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.[1][2] At a molecular level, Imeglimin corrects mitochondrial dysfunction, a key underlying factor in T2D pathogenesis.[2][3] It rebalances the activity of the mitochondrial respiratory chain, reduces oxidative stress, and prevents mitochondrial-mediated cell death.[3][4] This comprehensive guide details the molecular pathways, presents key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual diagrams of the core mechanisms.

The foundational mechanism of Imeglimin involves the modulation of mitochondrial function, which is often impaired in T2D.[5] By targeting cellular energy metabolism, Imeglimin addresses a root cause of β-cell dysfunction and insulin resistance.[3]

The primary mitochondrial effects include:

  • Rebalancing the Electron Transport Chain (ETC): Imeglimin partially and competitively inhibits Complex I while restoring the activity of deficient Complex III.[3][4][5][6] This action redirects substrate flux towards Complex II, helping to normalize electron flow.[7][8]

  • Reducing Oxidative Stress: By modulating ETC activity, Imeglimin significantly decreases the production of mitochondrial reactive oxygen species (ROS), thereby alleviating the oxidative stress that contributes to β-cell damage and insulin resistance.[3][7][9][10]

  • Preventing Cell Death: Imeglimin prevents the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway of apoptosis (programmed cell death), thus preserving cell mass, particularly in pancreatic β-cells.[2][3]

cluster_Mito Mitochondrion C1 Complex I C3 Complex III C1->C3 Electron Flow ROS Reactive Oxygen Species (ROS) C1->ROS Leads to ATP ATP Production C3->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress mPTP mPTP Opening CellDeath Apoptosis / Cell Death mPTP->CellDeath Induces CellSurvival Cell Survival & Function mPTP->CellSurvival Inhibits Imeglimin Imeglimin Imeglimin->C1 Partial, Competitive Inhibition Imeglimin->C3 Restores Activity Imeglimin->ROS Reduces Imeglimin->mPTP Prevents

Caption: Imeglimin's core mechanism at the mitochondrial level.

Enhancement of Pancreatic β-Cell Function

Imeglimin significantly improves the function and survival of pancreatic β-cells through multiple pathways.

Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

A hallmark of Imeglimin's action is its ability to amplify insulin secretion in a strictly glucose-dependent manner.[3] Unlike sulfonylureas, it does not stimulate insulin release in low-glucose conditions, minimizing the risk of hypoglycemia.[3] Clinical studies using the hyperglycemic clamp technique have quantified this effect.

Table 1: Effect of Imeglimin on Insulin Secretion in Patients with T2D

Parameter Improvement with Imeglimin (vs. Placebo) p-value Reference
Insulin Secretory Response (iAUC₀₋₄₅ min) +112% 0.035 [11]
First-Phase Insulin Secretion Rate (ISR) +110% 0.034 [11]
Second-Phase Insulin Secretion Rate (ISR) +29% 0.031 [11]

| β-Cell Glucose Sensitivity | +36% | 0.034 |[11] |

The NAD⁺ Salvage Pathway and Calcium Signaling

The mechanism for enhanced GSIS involves an increase in the cellular pool of nicotinamide adenine dinucleotide (NAD⁺). Imeglimin induces the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.[5][12] This rise in NAD⁺ has two key consequences:

  • Enhanced ATP Production: NAD⁺ is a critical cofactor for mitochondrial respiration, and its increased availability contributes to greater glucose-stimulated ATP generation.[2][3]

  • Calcium Mobilization: NAD⁺ is a substrate for the enzyme CD38, which converts it to cyclic ADP-ribose (cADPR). cADPR is a second messenger that promotes the influx of calcium (Ca²⁺) into the cell, potentially through TRPM2 channels.[12][13] Elevated intracellular Ca²⁺ is the primary trigger for the exocytosis of insulin-containing granules.[3]

cluster_BetaCell Pancreatic β-Cell Glucose High Glucose Mito Mitochondrion Glucose->Mito ATP ↑ ATP Mito->ATP Exo Insulin Granule Exocytosis ATP->Exo Facilitates NAMPT NAMPT (Salvage Pathway) NAD ↑ NAD⁺ Pool NAMPT->NAD CD38 CD38 NAD->CD38 cADPR ↑ cADPR CD38->cADPR TRPM2 TRPM2 Channel cADPR->TRPM2 Ca ↑ Intracellular Ca²⁺ TRPM2->Ca Ca->Exo GSIS Amplified GSIS Exo->GSIS Imeglimin Imeglimin Imeglimin->NAMPT Induces

Caption: Imeglimin's signaling pathway for amplifying GSIS.
Preservation of β-Cell Mass

Chronic hyperglycemia and glucotoxicity lead to β-cell apoptosis, a key feature of T2D progression. Imeglimin demonstrates a protective effect on β-cells, preserving functional β-cell mass through the inhibition of apoptosis and a modest increase in proliferation.[3][14][15] This anti-apoptotic effect is linked to its mitochondrial actions (preventing mPTP opening) and its ability to modulate endoplasmic reticulum (ER) homeostasis pathways, reducing ER stress.[3][15]

Improvement of Peripheral Insulin Sensitivity

Imeglimin's second major effect is to enhance insulin action in the liver and skeletal muscle.[2]

Inhibition of Hepatic Glucose Production

Imeglimin reduces excessive hepatic glucose production (gluconeogenesis).[3][7][16] It achieves this by decreasing the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7][16] Mechanistically, this is linked to the partial inhibition of mitochondrial Complex I, which leads to a decrease in the cellular ATP/ADP ratio.[6] This change in cellular energy status contributes to the suppression of the energy-demanding process of gluconeogenesis.

Table 2: Effect of Imeglimin on Hepatic Glucose Production

Model Condition Effect Reference
STZ-diabetic rats Hyperinsulinemic clamp -40% in hepatic glucose production [3]

| Rat hepatocytes | In vitro | Dose-dependent decrease in glucose production |[6][7] |

Enhancement of Skeletal Muscle Glucose Uptake

In preclinical models, Imeglimin has been shown to directly stimulate glucose uptake in muscle cells, further contributing to its glucose-lowering effects.[16][17][18]

Table 3: Effect of Imeglimin on Skeletal Muscle Glucose Uptake

Model Effect Reference
Muscle cell cultures Up to a 3.3-fold increase in glucose uptake (at 2 mmol/L) [18]

| STZ-diabetic rats | Enhanced glucose uptake in muscle in vivo |[5] |

Role of AMP-Activated Protein Kinase (AMPK)

Some studies suggest that Imeglimin's effects on the liver and muscle are mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK).[19][20][21] The altered AMP/ATP ratio resulting from mitochondrial modulation can activate AMPK, a central regulator of cellular energy metabolism.[20] Activated AMPK works to inhibit ATP-consuming pathways like gluconeogenesis and promote ATP-producing pathways like glucose uptake and fatty acid oxidation.

cluster_Liver Liver cluster_Muscle Skeletal Muscle Imeglimin Imeglimin Mito Mitochondrial Modulation Imeglimin->Mito AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluco ↓ Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluco Uptake ↑ Glucose Uptake AMPK->Uptake HGP ↓ Hepatic Glucose Production Gluco->HGP BG ↓ Blood Glucose Uptake->BG HGP->BG

Caption: Logical workflow of Imeglimin's effect on insulin sensitivity.

Ancillary Mechanisms and Pleiotropic Effects

Beyond its primary effects on glucose metabolism, Imeglimin has demonstrated benefits for vascular health.

Improvement of Endothelial Function

Mitochondrial dysfunction and oxidative stress are closely linked to endothelial dysfunction, an early step in the development of atherosclerosis.[22] Imeglimin has been shown to improve endothelial function, as measured by flow-mediated dilation (FMD), in patients with T2D.[23][24] This improvement appears to be driven by both glucose-lowering dependent and independent mechanisms, such as the direct reduction of ROS in endothelial cells.[22][23]

Table 4: Effect of Imeglimin on Endothelial Function in Patients with T2D

Parameter Before Imeglimin After 3 Months of Imeglimin p-value Reference
Fasting FMD (%) 6.1 6.6 0.092 [24][25]

| 2h Postprandial FMD (%) | 2.3 | 2.9 | 0.013 |[24][25] |

Key Experimental Protocols

Protocol: Hyperglycemic Clamp for GSIS Assessment
  • Objective: To measure the effect of Imeglimin on glucose-stimulated insulin secretion in vivo.

  • Methodology: The study is typically a randomized, double-blind, placebo-controlled design.[11] Patients with T2D undergo a washout period from any prior antihyperglycemic medications. They are then treated with Imeglimin (e.g., 1500 mg twice daily) or a placebo for a defined period (e.g., 7 days).[11] Following treatment, a hyperglycemic clamp is initiated. An intravenous infusion of 20% dextrose is administered and adjusted to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 180 mg/dL) for a set duration (e.g., 90 minutes). Blood samples are collected at frequent intervals to measure plasma glucose, insulin, and C-peptide.

  • Data Analysis: The insulin secretion rate (ISR) is calculated from C-peptide concentrations through deconvolution. The primary endpoints often include the incremental area under the curve (iAUC) for insulin and the ISR during the first phase (e.g., 0-45 minutes) and second phase of the clamp.[11]

Protocol: Measurement of Hepatic Glucose Production
  • Objective: To determine the direct effect of Imeglimin on gluconeogenesis in liver cells.

  • Methodology: Primary hepatocytes are isolated from rats (e.g., Wistar rats).[6] The cells are incubated in a suitable medium containing gluconeogenic precursors like lactate and pyruvate. The cells are then treated with varying concentrations of Imeglimin or a control vehicle. After a defined incubation period, the medium is collected, and the concentration of glucose produced by the cells is measured using a glucose analyzer.

  • Data Analysis: Glucose production is quantified and compared between control and Imeglimin-treated groups. Parallel experiments may be conducted to measure the cellular ATP/ADP ratio, oxygen consumption rate (using an extracellular flux analyzer), and mitochondrial membrane potential to elucidate the underlying bioenergetic changes.[6]

Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
  • Objective: To evaluate the effect of Imeglimin on vascular endothelial function.

  • Methodology: FMD of the brachial artery is measured in patients before and after a treatment period (e.g., 3 months) with Imeglimin.[24] The assessment is performed in a fasting state and/or postprandially. The diameter of the brachial artery is measured using high-resolution ultrasound. Reactive hyperemia is then induced by inflating a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes. After the cuff is released, the brachial artery diameter is continuously monitored to record the maximum dilation.

  • Data Analysis: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release. Results from pre- and post-treatment are compared statistically.[24][25]

References

Imeglimin Hydrochloride: A Technical Guide to Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is the first in a new tetrahydrotriazine-based class of oral antidiabetic agents known as "glimins".[1][2][3][4][5] Developed to address the core pathophysiological defects of type 2 diabetes (T2D), its mechanism of action is distinct from existing therapeutic classes.[4] Preclinical research has established that imeglimin uniquely targets mitochondrial bioenergetics to produce a dual effect: improving insulin secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[6][7][8][9] This technical guide provides an in-depth summary of the pivotal preclinical studies that have elucidated imeglimin's mechanism, efficacy, and pharmacokinetic profile, offering a comprehensive resource for the scientific community.

Core Mechanism of Action

Imeglimin's therapeutic effects stem from its ability to modulate mitochondrial function, a key factor in the pathophysiology of T2D.[6][8] This modulation results in improved cellular energy metabolism and protection against cell death associated with oxidative stress.[7][8]

The Mitochondrial Hub: Rebalancing Bioenergetics

Preclinical studies have demonstrated that imeglimin directly targets the mitochondrial respiratory chain.[2][7][8] It exerts a mild and partial inhibition of Complex I while simultaneously restoring the activity of Complex III, which is often deficient in diabetic models.[2][6][7][8] This rebalancing of the respiratory chain leads to several beneficial downstream effects:

  • Reduced Oxidative Stress: The modulation of electron flow significantly decreases the production of reactive oxygen species (ROS).[1][2][8]

  • Prevention of Cell Death: Imeglimin inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, thereby protecting cells from death.[1][7][8]

  • Enhanced Fatty Acid Oxidation: By redirecting substrate flows toward Complex II, imeglimin promotes an increase in fatty acid oxidation.[2][10]

cluster_Mitochondrion Mitochondrial Respiratory Chain imeglimin Imeglimin c1 Complex I imeglimin->c1 Partial Inhibition c3 Complex III (Activity Restored) imeglimin->c3 Restoration mptp mPTP Opening (Cell Death) imeglimin->mptp Inhibition fao Fatty Acid Oxidation imeglimin->fao ros Reactive Oxygen Species (ROS) c1->ros Production (Reduced) survival Cellular Protection & Survival cluster_BetaCell Pancreatic β-Cell glucose High Glucose glut2 GLUT2 glucose->glut2 glycolysis Glycolysis & TCA Cycle glut2->glycolysis atp ↑ ATP/ADP Ratio glycolysis->atp katp KATP Channel Closure atp->katp depol Membrane Depolarization katp->depol ca_inf Ca2+ Influx depol->ca_inf exocytosis Insulin Granule Exocytosis (GSIS) ca_inf->exocytosis imeglimin Imeglimin nampt NAMPT imeglimin->nampt nad ↑ NAD+ nampt->nad ca_mob Ca2+ Mobilization nad->ca_mob ca_mob->exocytosis Amplifies start C57BL/6J Mice diet Induction Phase (16 weeks) High-Fat, High-Sucrose Diet start->diet random Randomization diet->random treat Treatment Phase (6 weeks) random->treat control Vehicle Control Group treat->control imeglimin Imeglimin Group treat->imeglimin analysis Metabolic Phenotyping (OGTT, ITT) control->analysis imeglimin->analysis tissues Tissue Collection (Liver, Muscle) analysis->tissues mito Mitochondrial Function Analysis & Molecular Assays tissues->mito end Data Analysis mito->end

References

Imeglimin Hydrochloride's Mitochondrial Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. Its unique mechanism of action centers on the mitochondria, the powerhouses of the cell, addressing a key pathophysiological feature of type 2 diabetes: mitochondrial dysfunction. This technical guide provides an in-depth exploration of Imeglimin's core mitochondrial targets, detailing its effects on the electron transport chain, reactive oxygen species (ROS) production, ATP synthesis, the mitochondrial permeability transition pore (mPTP), and mitochondrial biogenesis. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing Imeglimin's mitochondrial effects, and visualizations of the key signaling pathways involved.

Core Mitochondrial Targets of Imeglimin

Imeglimin's therapeutic effects are primarily attributed to its ability to modulate mitochondrial function through several key mechanisms:

  • Rebalancing the Electron Transport Chain: Imeglimin partially and competitively inhibits Complex I of the mitochondrial respiratory chain.[1] This action is distinct from metformin, which acts as an uncompetitive inhibitor.[1][2] Concurrently, Imeglimin restores the activity of Complex III, which is often impaired in type 2 diabetes.[2][3][4] This rebalancing of the electron transport chain is crucial for improving mitochondrial efficiency.

  • Reducing Reactive Oxygen Species (ROS) Production: By modulating the electron transport chain, Imeglimin decreases the production of harmful reactive oxygen species.[2][3][4][5] Specifically, it has been shown to inhibit the reverse electron transfer through Complex I, a significant source of mitochondrial ROS.[5]

  • Enhancing ATP Synthesis: In the context of diabetic models, Imeglimin has been observed to enhance glucose-stimulated ATP generation.[2][3][6] This improvement in cellular energy currency contributes to better pancreatic β-cell function and insulin secretion.

  • Inhibiting the Mitochondrial Permeability Transition Pore (mPTP): Imeglimin prevents the opening of the mitochondrial permeability transition pore, a key event in the initiation of apoptosis or programmed cell death.[2][3][4][5] This protective effect helps to preserve β-cell mass and function.[2][3][6]

  • Promoting Mitochondrial Biogenesis: Studies have shown that Imeglimin treatment can lead to an increase in mitochondrial DNA (mtDNA) copy number, a marker for mitochondrial biogenesis.[4][7][[“]] This suggests that Imeglimin may stimulate the production of new mitochondria, further enhancing cellular metabolic capacity.

Quantitative Data Summary

The following tables summarize the quantitative effects of Imeglimin on various mitochondrial parameters as reported in the scientific literature.

Table 1: Effect of Imeglimin on Mitochondrial Respiration and ATP Production

ParameterModel SystemTreatment ConditionsObserved EffectReference
Oxygen Consumption Rate (OCR)HepG2 cells, mouse primary hepatocytes1, 3, 10 mmol/L Imeglimin for 3hReduced OCR coupled to ATP production.[9][10]
ATP/ADP RatioPrimary rat hepatocytesDose-dependentDecreased ATP/ADP ratio.[1]
Glucose-stimulated ATP generationIslets from diabetic rodentsNot specifiedEnhanced.[2][3][6]
NAD+/NADH RatioDiabetic GK rat isletsNot specifiedSignificantly increased by 30-31%.[2]

Table 2: Effect of Imeglimin on Reactive Oxygen Species (ROS) and Mitochondrial Biogenesis

ParameterModel SystemTreatment ConditionsObserved EffectReference
H2O2 ProductionIsolated liver mitochondria from diabetic miceWith succinate as substrateSubstantial decrease.[4]
Mitochondrial ROSIMS32 cellsHigh and low glucose conditionsReduced.[11]
Mitochondrial DNA (mtDNA) Copy NumberT2DM patients (combination therapy)6 monthsSignificantly increased (p < 0.05).[11][12][13]
Mitochondrial DNA (mtDNA) Copy NumberT2DM patients (monotherapy)6 monthsNot significantly increased (p = 0.18).[11][12][13]
Circulating cell-free mtDNAT2DM patients (Imeglimin + other OHAs)6 monthsSignificant reduction (–18.5 ± 3.2 copies/μL, p < 0.001).[14]

Signaling Pathways

Imeglimin's effects on mitochondria are mediated through complex signaling pathways. The following diagrams illustrate these key pathways.

Imeglimin_ETC_ROS Imeglimin Imeglimin Complex_I Mitochondrial Complex I Imeglimin->Complex_I Partial Inhibition Complex_III Mitochondrial Complex III Imeglimin->Complex_III Restores Activity ROS Reactive Oxygen Species (ROS) Imeglimin->ROS Decreases Production ETC Electron Transport Chain Complex_I->ETC Complex_III->ETC ETC->ROS Dysfunctional transport increases ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage

Caption: Imeglimin's modulation of the electron transport chain and subsequent reduction in ROS.

Imeglimin_mPTP_Apoptosis Imeglimin Imeglimin mPTP Mitochondrial Permeability Transition Pore (mPTP) Imeglimin->mPTP Inhibits Opening Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Opening leads to Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Imeglimin's inhibition of the mPTP, preventing apoptosis.

Imeglimin_NAD_Pathway cluster_salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD GSIS Glucose-Stimulated Insulin Secretion (GSIS) NAD->GSIS Contributes to Imeglimin Imeglimin Imeglimin->NAMPT Induces

Caption: Imeglimin's role in inducing the NAD+ salvage pathway to enhance GSIS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mitochondrial effects of Imeglimin.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the steps for assessing mitochondrial respiration in cultured cells treated with Imeglimin using an Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Sensor Cartridge

  • Cell culture medium

  • Imeglimin hydrochloride

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Imeglimin Treatment: On the day of the assay, treat the cells with the desired concentrations of Imeglimin for the specified duration.

  • Medium Exchange: Prior to the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow the temperature and pH to equilibrate.

  • Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the designated injection ports.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in respiratory parameters in Imeglimin-treated cells compared to controls.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using Amplex® Red Assay

This protocol describes the measurement of hydrogen peroxide (H2O2), a major ROS, produced by isolated mitochondria treated with Imeglimin.

Materials:

  • Isolated mitochondria

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD) (optional, to convert superoxide to H2O2)

  • Respiratory substrates (e.g., succinate, glutamate/malate)

  • This compound

  • Respiration buffer (e.g., KCl-based buffer with phosphate and EGTA)

  • Fluorescence microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in the respiration buffer.

  • Mitochondria Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: In a 96-well black plate or a fluorometer cuvette, add the respiration buffer, respiratory substrates, and isolated mitochondria.

  • Imeglimin Treatment: Add the desired concentrations of Imeglimin to the appropriate wells.

  • Initiate Reaction: Add the Amplex® Red/HRP working solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~560 nm, emission ~590 nm) at regular intervals for a set period.

  • H2O2 Standard Curve: Generate a standard curve using known concentrations of H2O2 to quantify the amount of ROS produced.

  • Data Analysis: Calculate the rate of H2O2 production and compare the rates between Imeglimin-treated and control mitochondria.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcein-AM Assay

This protocol details a method to assess the effect of Imeglimin on the opening of the mPTP in live cells.

Materials:

  • Calcein-AM

  • Cobalt chloride (CoCl2)

  • Ionomycin (Ca2+ ionophore, positive control)

  • Cell culture medium

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Imeglimin for the specified time. Include a positive control group to be treated with an mPTP inducer (e.g., after initial loading).

  • Loading with Calcein-AM: Load the cells with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent, membrane-impermeant calcein, which distributes throughout the cytoplasm and mitochondria.

  • Quenching Cytosolic Fluorescence: Add CoCl2 to the cells. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot enter intact mitochondria. Thus, only mitochondrial calcein fluorescence remains.

  • Induction of mPTP Opening (Positive Control): In the positive control group, add ionomycin to induce a massive influx of Ca2+ into the mitochondria, which triggers the opening of the mPTP. This allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.

  • Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer. A decrease in mitochondrial fluorescence in the presence of CoCl2 indicates mPTP opening.

  • Data Analysis: Compare the mitochondrial fluorescence intensity in Imeglimin-treated cells to that of the control and positive control groups to determine if Imeglimin inhibits mPTP opening.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol describes the determination of relative mtDNA copy number in cells or tissues treated with Imeglimin using quantitative PCR (qPCR).

Materials:

  • Genomic DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

Procedure:

  • Genomic DNA Extraction: Extract total genomic DNA from Imeglimin-treated and control cells or tissues.

  • Primer Design and Validation: Design or obtain validated primers for a mitochondrial gene and a nuclear reference gene.

  • qPCR Reaction Setup: Set up qPCR reactions for both the mitochondrial and nuclear genes for each DNA sample. Each reaction should contain the appropriate amount of genomic DNA, primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the ΔCt (Ct_nuclear - Ct_mitochondrial). The relative mtDNA copy number can then be calculated using the 2^ΔCt method. Compare the relative mtDNA copy number between Imeglimin-treated and control samples.

Conclusion

This compound represents a novel therapeutic approach for type 2 diabetes by directly targeting and ameliorating mitochondrial dysfunction. Its multifaceted mechanism of action, which includes rebalancing the electron transport chain, reducing oxidative stress, enhancing ATP synthesis, inhibiting apoptosis via mPTP closure, and potentially promoting mitochondrial biogenesis, addresses the root causes of cellular dysfunction in diabetes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the mitochondrial pharmacology of Imeglimin and develop next-generation therapies targeting cellular bioenergetics.

References

An In-depth Technical Guide to the Early-Phase Clinical Trials of Imeglimin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class, characterized by a novel mechanism of action targeting mitochondrial bioenergetics. Early-phase clinical trials have been pivotal in elucidating its pharmacokinetic profile, pharmacodynamic effects, efficacy, and safety. This document provides a comprehensive technical overview of these foundational studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows. The findings from these trials demonstrate Imeglimin's dual action of improving insulin secretion and enhancing insulin sensitivity, positioning it as a significant therapeutic agent for type 2 diabetes (T2D).

Core Mechanism of Action

Imeglimin's unique therapeutic effect stems from its ability to correct mitochondrial dysfunction, a key pathological feature of T2D.[1][2] Its mechanism involves a dual action:

  • Enhancement of Pancreatic β-cell Function: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) and has been shown to preserve β-cell mass in preclinical models.[2][3]

  • Improvement of Insulin Sensitivity: The compound enhances insulin action in peripheral tissues, notably the liver and skeletal muscle, and may inhibit hepatic glucose output.[2][3]

At the molecular level, Imeglimin modulates the mitochondrial respiratory chain by partially inhibiting Complex I and restoring deficient Complex III activity.[1][3] This rebalancing reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, and prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.[1][3] Furthermore, Imeglimin enhances ATP production in response to glucose and increases the cellular pool of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway, which may further contribute to GSIS via calcium mobilization.[1][3][4]

Imeglimin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_BetaCell Pancreatic β-Cell cluster_PeripheralTissues Liver & Skeletal Muscle imeglimin Imeglimin complex_i Complex I (Partial Inhibition) imeglimin->complex_i complex_iii Complex III (Correction of Deficiency) imeglimin->complex_iii mptp mPTP Opening Prevention imeglimin->mptp Prevents nad Increased NAD+ Pool (Salvage Pathway) imeglimin->nad ins_sens Improved Insulin Sensitivity imeglimin->ins_sens ros Reduced ROS Production complex_i->ros Leads to complex_iii->ros Leads to cell_pres β-Cell Preservation mptp->cell_pres atp Increased ATP Generation gsis Amplified GSIS atp->gsis ca_mob Ca++ Mobilization nad->ca_mob ca_mob->gsis hgo Reduced Hepatic Glucose Output ins_sens->hgo

Caption: Imeglimin's signaling pathway targeting mitochondrial function.

Data Presentation from Early-Phase Trials

Quantitative outcomes from key Phase 1 and Phase 2 clinical trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile of Imeglimin
ParameterCaucasian SubjectsJapanese SubjectsReference(s)
Time to Max. Concentration (Tmax) 1.0 - 3.5 hours1.5 - 3.0 hours[5]
Elimination Half-life (t1/2) 9.03 - 20.2 hours4.45 - 12.0 hours[5]
Dose Proportionality Less than dose-proportional exposureLess than dose-proportional exposure[5]
Effect of Food No significant effectNo significant effect[5]
Primary Route of Excretion Renal (largely unchanged)Renal (largely unchanged)[6]
Table 2: Efficacy Results from Phase 2 Monotherapy Trials
Study DetailsPrimary OutcomeResult (vs. Placebo)P-valueReference(s)
18-Week Monotherapy (1500 mg BID, N=59)LS Mean Difference in AUC Glucose-429.6 mmol/L·min0.001[7][8]
LS Mean Difference in HbA1c-0.62%0.013[7][8]
LS Mean Difference in FPG-1.22 mmol/L0.022[7][8]
24-Week Monotherapy (Japanese) (Dose-ranging, N=299)Placebo-Corrected HbA1c Reduction-0.52% (500 mg BID)-[9]
-0.94% (1000 mg BID)<0.001[9][10]
-1.00% (1500 mg BID)<0.001[9][10]
Placebo-Corrected FPG Reduction (1500 mg BID)-1.4 mmol/L-[10]
Table 3: Efficacy Results from Phase 2 Add-on Therapy Trials
Study DetailsPrimary OutcomeResult (vs. Placebo)P-valueReference(s)
12-Week Add-on to Metformin (1500 mg BID, N=156)Placebo-Subtracted HbA1c Decrease-0.44%<0.001[11]
12-Week Add-on to Sitagliptin (1500 mg BID, N=170)LS Mean Difference in HbA1c-0.60%<0.0001[12]
Table 4: Key Safety and Tolerability Findings
ObservationDetailsReference(s)
Overall Profile Generally well-tolerated with an acceptable safety profile.[7][10][11][13]
Adverse Events (AEs) Most AEs were of mild intensity, primarily gastrointestinal.[5][10]
Hypoglycemia No severe hypoglycemic events reported in pivotal early trials.[1][2]
AE Incidence Example In an 18-week monotherapy trial, 26.7% of subjects on Imeglimin reported a treatment-emergent AE vs. 58.6% on placebo.[7][8]

Experimental Protocols

Detailed methodologies from representative early-phase trials are crucial for understanding the data context.

Protocol: 18-Week Monotherapy Efficacy and Safety Trial[7][8]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participant Population: 59 subjects with T2D who were previously treated with stable metformin therapy. A 4-week washout period for metformin preceded randomization.

  • Randomization & Intervention: Subjects were randomized on a 1:1 basis to receive either Imeglimin (1500 mg twice daily) or a matching placebo for 18 weeks.

  • Primary Endpoint: The primary efficacy measure was the change from baseline to week 18 in glucose tolerance, quantified as the area under the curve (AUC) for glucose during a 3-hour oral glucose tolerance test (OGTT).

  • Secondary Endpoints: Key secondary outcomes included changes in glycemic control parameters (HbA1c, Fasting Plasma Glucose [FPG]) and calculated indices of insulin secretion (e.g., C-peptide/glucose ratio, insulinogenic index) and insulin sensitivity (e.g., Stumvoll index, Matsuda index) derived from the OGTT.

  • Safety Assessment: Adverse events, clinical laboratory tests, vital signs, and electrocardiograms were monitored throughout the study.

Protocol: Biomarker Assessment in a Prospective Cohort Study[14][15]
  • Study Design: A prospective cohort study to evaluate the effects of Imeglimin-based therapies on mitochondrial and inflammatory biomarkers.

  • Participant Population: 104 patients with T2D were enrolled and assigned to one of four treatment groups. Inclusion criteria included an HbA1c level between 7% and 10%.

  • Study Groups:

    • Imeglimin monotherapy (1000 mg twice daily)

    • Imeglimin + Metformin

    • Imeglimin + other Oral Hypoglycemic Agents (OHAs)

    • Metformin + other OHAs (Control Group)

  • Assessments & Timeline: A comprehensive panel of biomarkers was assessed at baseline and after 6 months of treatment.

  • Biomarkers Measured:

    • Glycemic Control: HbA1c

    • Mitochondrial Stress: Circulating cell-free mitochondrial DNA (ccf-mtDNA)

    • Inflammation: NOD-like receptor family, pyrin domain containing 3 (NLRP3), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-18 (IL-18).

  • Statistical Analysis: Within-group changes from baseline were assessed using paired t-tests. Repeated measures ANCOVA models were used to analyze group-time interactions for the measured parameters.

Clinical_Trial_Workflow cluster_PreScreening Phase 1: Recruitment & Screening cluster_Baseline Phase 2: Baseline Assessment cluster_Treatment Phase 3: Intervention cluster_FollowUp Phase 4: Follow-up & Analysis p1 Patient Identification (T2D Diagnosis, HbA1c 7-10%) p2 Informed Consent p1->p2 p3 Screening Visit (Inclusion/Exclusion Criteria) p2->p3 b1 Washout Period (e.g., 4 weeks off Metformin) p3->b1 b2 Baseline Measurements (HbA1c, FPG, OGTT, Biomarkers) b1->b2 r1 Randomization (1:1) b2->r1 t1 Treatment Arm (Imeglimin 1500 mg BID) r1->t1 t2 Control Arm (Placebo BID) r1->t2 f1 Treatment Period (e.g., 12-24 weeks) t1->f1 t2->f1 f2 Endpoint Assessments (Repeat Baseline Tests) f1->f2 f3 Safety Monitoring (Adverse Events) f1->f3 f4 Data Analysis (Primary & Secondary Endpoints) f2->f4 f3->f4

Caption: Generalized workflow for an early-phase Imeglimin trial.

Conclusion

The early-phase clinical development program for Imeglimin hydrochloride has successfully established its foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase 1 studies defined its absorption, distribution, metabolism, and excretion characteristics, while Phase 2 trials provided robust evidence of its efficacy in lowering key glycemic markers, both as a monotherapy and as an add-on to existing T2D therapies. The consistent safety profile, notably the low risk of hypoglycemia and generally mild adverse events, further supports its development. The data gathered from these trials, underpinned by a unique mitochondrial mechanism of action, have paved the way for larger, pivotal Phase 3 studies and its eventual approval in select regions for the treatment of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Imeglimin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is the first in a new class of oral antidiabetic agents known as "glimins".[1] Its mechanism of action is unique, targeting mitochondrial bioenergetics to address the key pathophysiological defects of type 2 diabetes.[2][3] Preclinical and clinical studies have demonstrated that Imeglimin improves glucose homeostasis through a dual mechanism: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[4][5]

At the cellular level, Imeglimin modulates mitochondrial function, leading to improved cellular energy metabolism, protection against oxidative stress-induced cell death, and restoration of β-cell function.[3][4] These effects are linked to its ability to influence mitochondrial respiratory chain complexes, increase NAD+ levels, and activate AMP-activated protein kinase (AMPK).[1][6][7] These application notes provide detailed protocols for key in vitro assays to investigate the multifaceted mechanism of Imeglimin.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Imeglimin hydrochloride.

imeglimin_mitochondrial_pathway cluster_mitochondrion Mitochondrion imeglimin Imeglimin complexes Modulates Respiratory Chain Complexes (II & III) imeglimin->complexes mptp Inhibits Mitochondrial Permeability Transition Pore (mPTP) Opening imeglimin->mptp ros Reduced ROS Production complexes->ros cell_survival Enhanced Cell Survival & Function ros->cell_survival atp Preserves Cellular ATP Levels mptp->atp cyto_c Prevents Cytochrome c Release mptp->cyto_c atp->cell_survival apoptosis Inhibition of Apoptosis cyto_c->apoptosis apoptosis->cell_survival

Imeglimin's Mitochondrial Mechanism of Action.

imeglimin_gsis_pathway cluster_beta_cell Pancreatic β-Cell imeglimin Imeglimin nampt Induces NAMPT Expression imeglimin->nampt nad_salvage NAD+ Salvage Pathway nampt->nad_salvage nad_pool ↑ Intracellular NAD+ nad_salvage->nad_pool cd38 CD38 nad_pool->cd38 cadpr ↑ cADPR cd38->cadpr ca_mobilization ↑ Ca2+ Mobilization cadpr->ca_mobilization insulin_exocytosis ↑ Insulin Granule Exocytosis ca_mobilization->insulin_exocytosis gsis Amplified GSIS insulin_exocytosis->gsis glucose Glucose atp_prod ↑ ATP glucose->atp_prod atp_prod->ca_mobilization

Imeglimin's Amplification of Glucose-Stimulated Insulin Secretion (GSIS).

imeglimin_ampk_pathway imeglimin Imeglimin mito_resp Inhibits Mitochondrial Respiration imeglimin->mito_resp amp_atp_ratio ↑ AMP/ATP Ratio mito_resp->amp_atp_ratio ampk AMPK Activation (p-AMPKα Thr172) amp_atp_ratio->ampk acc ACC Phosphorylation (Inhibition) ampk->acc gluconeogenesis ↓ Gluconeogenesis ampk->gluconeogenesis fatty_acid_ox ↑ Fatty Acid Oxidation acc->fatty_acid_ox

Imeglimin-Mediated AMPK Activation Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound.

Table 1: Effects of Imeglimin on Mitochondrial Respiration and Cellular Energetics

Cell Type Assay Concentration Effect Reference
HepG2 cells Oxygen Consumption Rate (OCR) 10 mM (3 hours) Significant decrease in basal OCR and ATP production [8]
Mouse Primary Hepatocytes Oxygen Consumption Rate (OCR) Not specified Reduced OCR coupled to ATP production [6][9]
3T3-L1 Adipocytes Mitochondrial Complex I Activity 1 mM (48 hours) Significantly weakened activity [8]

| H9c2 Cardiomyoblasts | Seahorse XFe96 Bioanalyzer | Not specified | Suppressed high-glucose enhanced mitochondrial and glycolytic activities |[10] |

Table 2: Effects of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS)

Model Glucose Condition Imeglimin Conc. Effect on Insulin Secretion Reference
Isolated Islets (GK Rats) 16.7 mM 10-100 µM Dose-dependent amplification of GSIS [11]
Isolated Islets (N0STZ Rats) 16.7 mM 100 µM Significant increase vs. high glucose alone [7]
Isolated Islets (Mouse) 16.6 mM 100 µM Enhanced early and late phases of GSIS [12]

| Human T2D Patients | Hyperglycemic Clamp | 1500 mg BID (7 days) | +112% increase in insulin secretory response |[13] |

Table 3: Effects of Imeglimin on Cell Viability and Apoptosis

Cell Line Stressor Imeglimin Treatment Outcome Reference
HMEC-1 tert-butylhydroperoxide (tBH) 10 mM (4h) or 100 µM (24h) Fully prevented tBH-induced cell death [14]
HMEC-1 Hyperglycemia (33 mM Glucose) 10 mM (4h) Prevented cell death and blocked cytochrome c release [8]

| IMS32 Schwann Cells | High/Low Glucose | 100 µM | Alleviated mitochondrial dysfunction and prevented apoptosis |[15] |

Table 4: Effects of Imeglimin on AMPK Activation

Cell Type / Tissue Imeglimin Concentration Effect Reference
HepG2 Cells 0.25 - 10 mM Activated AMPK (less potent than metformin) [16]
Mouse Primary Hepatocytes 0.1 - 10 mM Activated AMPK (less potent than metformin) [16]

| Mouse Liver (in vivo) | 250 mg/kg (i.p.) | Significantly increased phosphorylation of AMPKα |[6] |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is designed to assess the effect of Imeglimin on mitochondrial respiration in cultured cells, such as HepG2 hepatocytes, using an extracellular flux analyzer.[6][9][17]

Workflow Diagram:

ocr_workflow plate_cells 1. Seed cells (e.g., HepG2) in Seahorse XF plate incubate1 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 prepare_compounds 3. Prepare Imeglimin & mitochondrial stress test compounds incubate1->prepare_compounds change_medium 4. Replace culture medium with XF assay medium prepare_compounds->change_medium incubate2 5. Incubate in non-CO2 incubator (37°C, 1 hour) change_medium->incubate2 load_cartridge 6. Load drug cartridge with compounds (Oligomycin, FCCP, Rotenone/Antimycin A) incubate2->load_cartridge run_assay 7. Run Mito Stress Test assay on Seahorse Analyzer load_cartridge->run_assay analyze 8. Analyze OCR data, normalizing to protein concentration run_assay->analyze

Workflow for Measuring Oxygen Consumption Rate (OCR).

Materials:

  • Seahorse XFe96/XF24 Extracellular Flux Analyzer and cell culture plates

  • HepG2 cells or other relevant cell line

  • Complete culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed HepG2 cells into a Seahorse XF cell culture plate at an optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of Imeglimin in an appropriate solvent (e.g., DMSO or saline). Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in XF assay medium.

  • Assay Medium Change: The next day, remove the culture medium from the cells. Wash gently with pre-warmed XF assay medium. Add the final volume of XF assay medium containing the desired concentration of Imeglimin or vehicle control to each well.

  • Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Cartridge Loading: During the incubation, load the hydrated sensor cartridge with the Mito Stress Test compounds for sequential injection.

  • Seahorse Analysis: Calibrate the instrument and then place the cell plate into the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol. This will measure basal OCR, followed by OCR after injection of oligomycin (ATP-linked respiration), FCCP (maximal respiration), and rotenone/antimycin A (non-mitochondrial respiration).

  • Data Normalization: After the run, lyse the cells and measure the total protein concentration in each well using a BCA assay. Normalize the OCR data to the protein content of each well.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol describes the measurement of insulin secretion from isolated pancreatic islets (e.g., from GK rats or mice) in response to glucose, with and without Imeglimin.[7][11][12]

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, containing low glucose (2.8 mM)

  • KRB buffer with 0.1% BSA, containing high glucose (16.7 mM)

  • This compound

  • Insulin ELISA kit

  • Cell culture plates (24-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Islet Pre-incubation: Hand-pick islets of similar size and place them in groups of 6-10 into wells of a 24-well plate. Pre-incubate the islets for 60 minutes at 37°C in KRB buffer containing 2.8 mM glucose to establish a basal insulin secretion rate.

  • Basal Secretion: After pre-incubation, replace the buffer with fresh KRB containing 2.8 mM glucose (with or without Imeglimin as a control for basal effects) and incubate for 30-60 minutes. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the buffer with KRB containing high glucose (16.7 mM) with either vehicle control or the desired concentration of Imeglimin (e.g., 100 µM).

  • Incubation: Incubate the islets for 30-60 minutes at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until analysis.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the results as the amount of insulin secreted per islet or normalize to total islet protein/DNA content. Compare the insulin secretion in the high glucose plus Imeglimin group to the high glucose alone group.

Protocol 3: Western Blot for AMPK Activation

This protocol details the detection of AMPK activation by measuring the phosphorylation of its alpha subunit at Threonine 172 (Thr172) in cell lysates.[6][16]

Materials:

  • HepG2 cells or other relevant cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Nitrocellulose or PVDF membranes

  • Chemiluminescent substrate and imaging system

  • BCA Protein Assay Kit

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Imeglimin or vehicle for a specified time (e.g., 3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

  • Densitometry Analysis: Quantify the band intensities. Express the results as the ratio of phosphorylated AMPKα to total AMPKα.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro investigation of this compound. These assays are crucial for elucidating its detailed molecular mechanisms, which involve a unique interplay between mitochondrial function, cellular energy sensing, and pancreatic β-cell physiology.[4][18] By applying these methods, researchers can further explore the therapeutic potential of Imeglimin and develop next-generation compounds in this novel class of antidiabetic agents.

References

Animal Models for Imeglimin Hydrochloride Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Imeglimin Hydrochloride

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. It has demonstrated efficacy in improving glycemic control in type 2 diabetes (T2D) through a unique, dual mechanism of action: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues, particularly the liver and skeletal muscle.[1][2][3] At the molecular level, Imeglimin's effects are attributed to its ability to modulate mitochondrial function. It partially inhibits mitochondrial respiratory chain Complex I while restoring the activity of Complex III, leading to a reduction in reactive oxygen species (ROS) production and an improvement in cellular energy metabolism.[1][2][3] This distinct mechanism of action makes Imeglimin a valuable therapeutic agent and a subject of extensive preclinical research to fully elucidate its pharmacological profile.

This document provides detailed application notes and protocols for the use of various animal models in this compound research, based on established preclinical studies.

Key Animal Models in Imeglimin Research

Several rodent models are instrumental in studying the efficacy and mechanism of action of Imeglimin. These models represent different aspects of T2D pathophysiology, from β-cell dysfunction to insulin resistance.

  • High-Fat, High-Sucrose Diet (HFHSD) Induced Diabetic Mice: This model mimics the common dietary-induced obesity and insulin resistance observed in human T2D.[2]

  • Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying agents that protect or regenerate β-cells.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats have a genetic mutation that causes obesity, insulin resistance, and progressive β-cell failure, closely resembling the natural progression of T2D.[4][5]

  • Goto-Kakizaki (GK) Rats: This is a non-obese model of T2D characterized by a primary defect in insulin secretion.

Signaling Pathways of Imeglimin

Imeglimin's therapeutic effects are mediated through a complex interplay of signaling pathways that ultimately converge on improving mitochondrial function and cellular energy homeostasis.

cluster_Mitochondria Mitochondria cluster_PancreaticBetaCell Pancreatic β-Cell cluster_LiverSkeletalMuscle Liver & Skeletal Muscle imeglimin Imeglimin complexI Complex I (Partial Inhibition) imeglimin->complexI modulates complexIII Complex III (Activity Restoration) imeglimin->complexIII modulates mptp Inhibition of mPTP Opening imeglimin->mptp nampt NAMPT Activation imeglimin->nampt akt Increased p-Akt/Akt Ratio imeglimin->akt ros Reduced ROS Production complexI->ros complexIII->ros atp Increased ATP Synthesis complexIII->atp apoptosis Reduced Apoptosis ros->apoptosis leads to gsis Amplified GSIS atp->gsis mptp->apoptosis nad Increased NAD+ nampt->nad nad->gsis mass Preservation of β-Cell Mass apoptosis->mass hgp Decreased Hepatic Glucose Production akt->hgp uptake Increased Glucose Uptake akt->uptake sensitivity Improved Insulin Sensitivity hgp->sensitivity uptake->sensitivity

Figure 1: Imeglimin's Signaling Pathways

Experimental Workflow

A typical preclinical study to evaluate the efficacy of Imeglimin in a diabetic animal model involves several key stages, from model induction and drug administration to functional and molecular analyses.

start Animal Model Selection (e.g., HFHSD Mice) induction Diabetes Induction (e.g., 16-week HFHSD feeding) start->induction treatment Imeglimin Administration (e.g., 200 mg/kg b.i.d. oral gavage for 6 weeks) induction->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt clamp Hyperinsulinemic-Euglycemic Clamp treatment->clamp islets Islet Isolation & Function Assays treatment->islets tissue Tissue Collection (Liver, Muscle, Pancreas) ogtt->tissue clamp->tissue islets->tissue analysis Biochemical & Molecular Analysis (e.g., Western Blot, qPCR, Histology) tissue->analysis end Data Analysis & Interpretation analysis->end

Figure 2: Experimental Workflow

Data Presentation

Table 1: Effects of Imeglimin in High-Fat, High-Sucrose Diet (HFHSD) Mice
ParameterControl (HFHSD)Imeglimin (HFHSD)% ChangeReference
Fasting Blood Glucose
Glycemia (mmol/L)~10.5~8.5↓ ~19%[2]
Oral Glucose Tolerance Test (OGTT)
Glucose AUC (mmol/L*min)~2500~1500↓ ~40%[2]
Insulin Secretion during ipGTTBaseline+98% vs. HFHSD↑ 98%[2]
Insulin Signaling
p-Akt/Akt ratio (Liver)ReducedIncreased-[2]
p-Akt/Akt ratio (Muscle)ReducedIncreased-[2]
Mitochondrial Function (Liver)
Complex I ActivityUnchangedInhibited-[2]
Complex III ActivityReducedRestored-[2]
ROS ProductionIncreasedReduced-[2]
Table 2: Effects of Imeglimin in Streptozotocin (STZ)-Induced Diabetic Rats
ParameterControl (STZ)Imeglimin (STZ)% ChangeReference
Oral Glucose Tolerance Test (OGTT)
Glucose AUC (10 days treatment)--↓ 35%[6]
Hyperinsulinemic-Euglycemic Clamp
Glucose Infusion Rate (GIR) (mg/kg/min)~4~12.5↑ 209%[6]
Hepatic Glucose Production (μmol/kg/min)~40~24↓ 40%[6]
Insulin Secretion
First Phase GSIS (Isolated Pancreas)ReducedIncreased-[1]
Table 3: Effects of Imeglimin in Zucker Diabetic Fatty (ZDF) Rats
ParameterControl (ZDF)Imeglimin (ZDF)% ChangeReference
Oral Glucose Tolerance Test (OGTT)
Glucose ToleranceImpairedImproved (-33%)↓ 33%[7]
β-Cell Function and Mass
Insulinogenic IndexBaseline+165%↑ 165%[7][8]
Pancreatic Insulin ContentReducedIncreased (+109%)↑ 109%[7]
β-Cell MassReducedIncreased (+41%)↑ 41%[7][9]
β-Cell ApoptosisIncreasedDecreased (-52%)↓ 52%[7][9]
β-Cell ProliferationReducedIncreased (+111%)↑ 111%[7]
Basal Insulinemia (pmol/L)613 ± 821058 ± 182↑ 72%[9]

Experimental Protocols

Protocol 1: Induction and Treatment of HFHSD Mice

Objective: To induce a diabetic phenotype resembling human T2D and evaluate the therapeutic effect of Imeglimin.

Materials:

  • C57BL/6J mice (5-6 weeks old)

  • Standard chow diet

  • High-Fat, High-Sucrose Diet (HFHSD)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Divide mice into a control group (standard diet) and an experimental group (HFHSD) for 16 weeks.[2]

  • After 10 weeks on the respective diets, further divide the HFHSD group into a vehicle-treated group and an Imeglimin-treated group.

  • Administer Imeglimin (e.g., 200 mg/kg, twice daily) or vehicle by oral gavage for the remaining 6 weeks of the study.[2]

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, perform metabolic assessments as described in the following protocols.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess glucose tolerance and insulin secretion in response to an oral glucose challenge.

Materials:

  • Fasted rodents (e.g., 3-hour fast for ZDF rats, overnight for others)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

  • Glucometer

  • ELISA kits for insulin measurement

Procedure:

  • Fast the animals for the specified duration.

  • Administer the final dose of Imeglimin or vehicle one hour before the glucose challenge.[4]

  • Collect a baseline blood sample (T=0) from the tail vein.

  • Administer the glucose solution via oral gavage.

  • Collect blood samples at specified time points (e.g., 10, 20, 30, 60, and 120 minutes) after the glucose load.[4]

  • Measure blood glucose concentrations at each time point.

  • Centrifuge blood samples to separate plasma and store at -20°C for subsequent insulin analysis.

  • Calculate the area under the curve (AUC) for both glucose and insulin.

Protocol 3: Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To assess whole-body and tissue-specific insulin sensitivity. This is considered the gold standard for this measurement.[10]

Materials:

  • Anesthetized or conscious, catheterized rats

  • Infusion pumps

  • Human insulin solution

  • 20% dextrose solution

  • [3-³H]-glucose or other tracer (optional, for measuring glucose turnover)

  • Blood sampling supplies

  • Glucometer

Procedure: A. Surgical Preparation (for conscious rat model):

  • Perform survival surgery to place chronic indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[11][12]

  • Allow animals to recover for 4-5 days before the clamp experiment.[13]

B. Clamp Procedure:

  • Fast rats overnight (~15 hours).[1]

  • Administer the final dose of Imeglimin or vehicle 45 minutes before the clamp.[1]

  • Basal Period (optional): Infuse a tracer like [3-³H]-glucose for a 120-minute basal period to measure basal glucose turnover.[3]

  • Clamp Period: a. Start a primed-continuous infusion of human insulin (e.g., prime of 40 mU/kg over 5 min, followed by a continuous infusion of 4 mU/kg/min).[14] b. Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (basal blood glucose level). c. Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly. d. Once a steady state is reached (stable blood glucose with a constant glucose infusion rate), this rate (Glucose Infusion Rate, GIR) serves as a measure of insulin sensitivity. e. Collect blood samples during the steady-state period to measure plasma insulin and tracer concentrations (if applicable).

Protocol 4: Pancreatic Islet Isolation and In Vitro Insulin Secretion Assay

Objective: To assess the direct effect of Imeglimin on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Euthanized rodents

  • Collagenase P solution

  • HBSS (Hank's Balanced Salt Solution)

  • RPMI 1640 medium

  • Density gradient solution (e.g., Ficoll)

  • This compound

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • ELISA kit for insulin measurement

Procedure: A. Islet Isolation:

  • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.[1][4]

  • Excise the inflated pancreas and digest it in a shaking water bath at 37°C.[4]

  • Terminate the digestion by adding cold HBSS with serum.

  • Wash and filter the digested tissue.

  • Purify the islets from the exocrine tissue using a density gradient centrifugation.[1][4]

  • Hand-pick the islets under a microscope for culture or immediate use.[1]

B. Static Insulin Secretion Assay:

  • Culture isolated islets overnight in RPMI 1640 medium.

  • Pre-incubate groups of islets in a buffer with low glucose (e.g., 2.8 mM) for 1-2 hours.

  • Incubate the islets for a defined period (e.g., 30-60 minutes) in:

    • Low glucose

    • High glucose (e.g., 16.7 mM)

    • High glucose + Imeglimin (at various concentrations)

  • Collect the supernatant and measure insulin concentration using an ELISA kit.[15]

C. Islet Perifusion:

  • Place islets in a perifusion chamber and equilibrate with low glucose buffer.

  • Sequentially perifuse the islets with low glucose, high glucose, and high glucose + Imeglimin, collecting fractions at regular intervals.[15]

  • Measure insulin concentration in the collected fractions to assess the dynamics of insulin secretion.[15]

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the antidiabetic properties of this compound. By employing these models, researchers can effectively evaluate the impact of Imeglimin on glucose homeostasis, insulin sensitivity, and β-cell function, and further unravel its unique mitochondrial mechanism of action. The provided data tables and diagrams serve as a valuable reference for expected outcomes and the underlying biological pathways.

References

High-performance liquid chromatography (HPLC) for Imeglimin hydrochloride analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imeglimin hydrochloride is an oral antidiabetic agent, the first in a new class of drugs known as 'glimins', used in the treatment of type 2 diabetes.[1] Its unique mechanism of action involves enhancing insulin sensitivity in tissues like the liver and muscle, amplifying glucose-stimulated insulin secretion, and preserving β-cell mass and mitochondrial function.[2] To ensure the quality, efficacy, and safety of this compound in pharmaceutical formulations, robust and reliable analytical methods are essential.[3][4][5] High-performance liquid chromatography (HPLC) is a widely used technique for the precise and sensitive quantification of this compound.[2][3][4][5][6] This document provides detailed application notes and protocols for the analysis of this compound using reverse-phase HPLC (RP-HPLC).

I. Quantitative Data Summary

The following tables summarize the key chromatographic conditions and validation parameters from various published RP-HPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Credchrom C18 (250mm x 4.6 mm, 5µm)[3]BDS Hypersil™ C18 (250 × 4.6 mm)[7]BRISA LC2 C18 (25 mm x 0.46 mm, 5µm)[1]Hypersil ODS C18 (150 x 4.6mm 5µ)[8][9]
Mobile Phase Phosphate Buffer: Acetonitrile (80:20, v/v)[3]Phosphate buffer (pH 4): Methanol (35:65% v/v)[7]Methanol: Phosphate buffer (10mM, pH 6.0) (80:20 v/v)[1]Buffer pH 3.5: Methanol (80:20 v/v)[8][9]
Flow Rate Not Specified0.6 mL/min[7]1.0 mL/min[1]1.0 mL/min[8][9]
Detection Wavelength 241 nm[3]241 nm[7]243 nm[1]240 nm[8]
Retention Time 2.5 min[3]4.9 min[7]3.097 min[1]Not Specified

Table 2: Validation Parameters for this compound HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) Not Specified30–180[7]0.1-30[1]80 (working concentration)[8]
Correlation Coefficient (R²) close to 1[3]0.999[7]1.000[1]0.9997[8]
Accuracy (% Recovery) 98.62–100.34[3]98.91 - 101.83[7]100.83 - 101.23[1]98.0 - 102.0[8]
Precision (%RSD) < 2%[3]< 2%[7]< 2%[1]Not Specified
LOD (µg/mL) 0.577722[3]14.4[7]0.137[1]Not Specified
LOQ (µg/mL) 1.750673[3]43.6[7]0.417[1]Not Specified

II. Experimental Protocols

This section provides a generalized, detailed protocol for the RP-HPLC analysis of this compound based on common methodologies.

A. Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets (for sample analysis)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate or Sodium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

B. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Sonicator.

  • pH meter.

  • 0.45 µm membrane filters.

C. Preparation of Solutions

  • Mobile Phase Preparation (Example based on Method 1):

    • Prepare a phosphate buffer by dissolving a suitable amount of phosphate salt in HPLC grade water to the desired molarity.

    • Adjust the pH of the buffer as required by the specific method using orthophosphoric acid.

    • Mix the phosphate buffer and acetonitrile in the specified ratio (e.g., 80:20 v/v).[3]

    • Degas the mobile phase by sonication for 10-15 minutes before use.

  • Diluent Preparation: A mixture of the mobile phase components is typically used as the diluent to ensure compatibility. For instance, a Water:Methanol (80:20) mixture can be used.[7]

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[7]

    • Add approximately 7 mL of diluent and sonicate for 5-10 minutes to dissolve the standard completely.[7]

    • Make up the volume to 10 mL with the diluent and mix well.

  • Working Standard Solution Preparation:

    • From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the diluent to achieve the desired concentration within the linearity range of the method.

  • Sample Solution Preparation (from Tablets):

    • Weigh and finely powder a sufficient number of this compound tablets.

    • Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.

    • Add a significant portion of the diluent and sonicate for an extended period (e.g., 30-60 minutes) with intermittent shaking to ensure complete extraction of the drug.[8]

    • Cool the solution to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

    • Further dilute the filtered solution with the diluent as necessary to bring the concentration within the method's calibration range.

D. Chromatographic Analysis

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solution to check for system suitability (parameters like theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the sample solutions in duplicate.

  • After all injections are complete, wash the column with a suitable solvent mixture (e.g., a higher proportion of the organic solvent).

E. Data Analysis

  • Identify and integrate the peak corresponding to this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

III. Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow start Start prep_solutions Preparation of Mobile Phase, Standard, and Sample Solutions start->prep_solutions end End hplc_setup HPLC System Setup and Equilibration prep_solutions->hplc_setup sys_suitability System Suitability Test (Standard Injections) hplc_setup->sys_suitability decision System Suitability Criteria Met? sys_suitability->decision sample_analysis Sample Solution Injection and Chromatographic Run data_acq Data Acquisition sample_analysis->data_acq data_proc Data Processing and Analysis data_acq->data_proc results Quantification of This compound data_proc->results results->end decision->hplc_setup No decision->sample_analysis Yes

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters method_validation HPLC Method Validation (ICH Q2(R1) Guidelines) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-assay) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

Caption: Key parameters for the validation of an HPLC method for this compound analysis.

References

Application Note: Quantification of Imeglimin Hydrochloride in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin hydrochloride is an oral antidiabetic drug, the first in the "glimins" class, used in the treatment of type 2 diabetes.[1] It exhibits a unique dual mechanism of action by improving glucose-stimulated insulin secretion and enhancing insulin sensitivity.[2][3][4][5] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a sensitive and validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of Imeglimin in human plasma.

Mechanism of Action

Imeglimin's therapeutic effects are attributed to its ability to address mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[2][4][5] Its mechanism involves:

  • Amplification of glucose-stimulated insulin secretion (GSIS): Imeglimin enhances the release of insulin from pancreatic β-cells in response to glucose.[2][4][5]

  • Improved Insulin Action: It increases insulin sensitivity in the liver and skeletal muscle, potentially by inhibiting hepatic glucose output.[2][4][5]

  • Mitochondrial Regulation: At a cellular level, Imeglimin partially inhibits respiratory chain Complex I and corrects deficient Complex III activity. This rebalancing of mitochondrial activity reduces the production of reactive oxygen species (ROS) and prevents mitochondrial permeability transition pore (mPTP) opening, thereby protecting against cell death.[2][4][5]

Below is a diagram illustrating the proposed mechanism of action of Imeglimin.

Proposed Mechanism of Action of Imeglimin cluster_Mitochondria Mitochondrion cluster_PancreaticBetaCell Pancreatic β-Cell cluster_LiverSkeletalMuscle Liver & Skeletal Muscle Imeglimin Imeglimin ComplexI Complex I (Partial Inhibition) Imeglimin->ComplexI ComplexIII Complex III (Correction) Imeglimin->ComplexIII ROS Reduced ROS Production ComplexI->ROS ComplexIII->ROS mPTP mPTP Opening Prevention ROS->mPTP prevents BetaCellMass β-Cell Mass Preservation mPTP->BetaCellMass ATP Increased ATP Generation GSIS Amplified GSIS ATP->GSIS InsulinSecretion Increased Insulin Secretion GSIS->InsulinSecretion InsulinAction Enhanced Insulin Action InsulinSecretion->InsulinAction HGO Decreased Hepatic Glucose Output InsulinAction->HGO GlucoseUptake Increased Glucose Uptake InsulinAction->GlucoseUptake

Caption: Proposed mechanism of action of Imeglimin.

Experimental Protocols

This section provides a detailed protocol for the quantification of Imeglimin in human plasma based on a validated LC-MS/MS method.[6][7]

Materials and Reagents
  • This compound reference standard

  • Carbamazepine (Internal Standard, ISTD)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (AR grade)

  • Human plasma (sourced from a registered blood bank)

Instrumentation
  • Liquid Chromatography: Shimadzu HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase 1% Formic Acid in Water : Acetonitrile (in varying ratios)[6]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient
Autosampler Temp. 15 ± 3 °C[6]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction
Monitoring (MRM)
Imegliminm/z 156.0 → 113.0[8]
Carbamazepine (ISTD)m/z 237.1 → 194.1
Collision Energy (CE) -30 V for Imeglimin, -25 V for ISTD[6]
Source Temperature 400 °C
Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Into a pre-labeled tube, add 200 µL of plasma.

  • Add 50 µL of the internal standard working solution (Carbamazepine).

  • Add 100 µL of 1N NaOH solution and vortex for 30 seconds.

  • Add 2 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant into a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Below is a diagram illustrating the experimental workflow.

Experimental Workflow for Imeglimin Quantification Start Start: Plasma Sample SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis End End: Concentration Results DataAnalysis->End

Caption: Experimental workflow for Imeglimin quantification.

Quantitative Data Summary

The developed LC-MS/MS method was validated according to US FDA guidelines.[6][7] The key validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the tested concentration range.

AnalyteConcentration RangeCorrelation Coefficient (r²)
Imeglimin10 - 100 ng/mL[8][9]> 0.99[6][7]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were found to be within the acceptable limits.

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC< 15%85 - 115%< 15%85 - 115%
MQC< 15%85 - 115%< 15%85 - 115%
HQC< 15%85 - 115%< 15%85 - 115%

Data presented as a general representation of expected performance based on published literature.[6][7][10]

Recovery

The extraction recovery of Imeglimin and the internal standard was consistent and reproducible.

AnalyteMean Recovery (%)
Imeglimin~85%[6]
Carbamazepine (ISTD)~77%[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by its limit of detection and quantification.

ParameterValue
LOD0.51 µg/mL[1]
LOQ1.53 µg/mL[1]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its robustness for bioanalytical applications.

References

Application Notes and Protocols for In Vivo Imaging of Imeglimin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vivo imaging techniques that can be utilized in preclinical studies of Imeglimin hydrochloride, a novel therapeutic agent for type 2 diabetes. The protocols outlined below are designed to assess the drug's key mechanisms of action, including its effects on pancreatic β-cell mass and mitochondrial function.

Introduction to Imeglimin and the Role of In Vivo Imaging

Imeglimin is the first in a new class of oral antidiabetic drugs that has been shown to improve glycemic control by enhancing insulin secretion and improving insulin sensitivity.[1][2] Its mechanism of action is linked to the correction of mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[1][3] In vivo imaging techniques are crucial for non-invasively monitoring the structural and functional changes in relevant tissues and organelles in response to Imeglimin treatment, providing valuable insights into its therapeutic effects and underlying mechanisms.

Key In Vivo Imaging Applications for Imeglimin Studies

Non-invasive Assessment of Pancreatic β-Cell Mass using SPECT/CT

Application: Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) with radiolabeled exendin-4 analogs allows for the longitudinal and quantitative assessment of pancreatic β-cell mass (BCM) in vivo. This is critical for evaluating the potential of Imeglimin to preserve or restore β-cell mass, a key aspect of its therapeutic potential.[4][5][6]

Radiotracer: 111In-exendin-4, which binds with high affinity to the glucagon-like peptide-1 receptor (GLP-1R) expressed on pancreatic β-cells.[4][5][6]

Experimental Model: Diabetic mouse models, such as db/db mice, are suitable for these studies.[4][5][6]

Quantitative Data Summary:

ParameterControl Group (db/db mice)Imeglimin-treated Group (db/db mice)Reference
Pancreatic Uptake of 111In-exendin-4 (%ID/g) at 10 weeksSignificantly decreased from baselineMaintained from baseline, significantly higher than control[4][6]
β-cell mass (mg) at 10 weeks1.2 ± 0.22.1 ± 0.3[4]
Ratio of apoptotic β-cells (TUNEL-positive)IncreasedSignificantly lower than control[4]

Experimental Protocol: 111In-exendin-4 SPECT/CT Imaging

  • Animal Model: Use male db/db mice (e.g., C57BL/KsJ-db/db) and age-matched non-diabetic controls. House animals under standard laboratory conditions.

  • Imeglimin Administration: Administer this compound (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle to the respective groups for the desired study duration (e.g., 5 weeks).[4]

  • Radiotracer Preparation: Prepare 111In-labeled exendin-4 as previously described in the literature.

  • Radiotracer Injection: Inject mice intravenously with approximately 3.7 MBq of 111In-exendin-4.

  • SPECT/CT Imaging:

    • Anesthetize mice (e.g., using isoflurane) at a specified time point post-injection (e.g., 24 hours).

    • Perform SPECT/CT imaging using a dedicated small-animal scanner.

    • Acquire SPECT data followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct SPECT and CT images.

    • Draw regions of interest (ROIs) around the pancreas on the co-registered images.

    • Quantify the radioactivity in the pancreatic ROIs and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Logical Workflow for SPECT/CT Imaging Study

SPECT_CT_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis animal_model Select Animal Model (e.g., db/db mice) drug_admin Imeglimin/Vehicle Administration animal_model->drug_admin injection Radiotracer Injection drug_admin->injection tracer_prep Prepare 111In-exendin-4 tracer_prep->injection anesthesia Anesthesia injection->anesthesia scan SPECT/CT Scan anesthesia->scan reconstruction Image Reconstruction scan->reconstruction roi ROI Analysis (Pancreas) reconstruction->roi quantification Quantify Uptake (%ID/g) roi->quantification

Caption: Workflow for SPECT/CT imaging to assess β-cell mass.

Visualization of Mitochondrial Morphology using Transmission Electron Microscopy (TEM)

Application: Transmission Electron Microscopy (TEM) provides high-resolution images of subcellular structures, enabling the detailed morphological assessment of mitochondria in pancreatic β-cells. This is crucial for investigating Imeglimin's effect on mitochondrial integrity, as dysfunctional mitochondria in diabetic models often exhibit swelling and disorganized cristae.[1][5][7]

Experimental Model: Pancreatic tissue from diabetic mouse models (e.g., db/db or KK-Ay mice).[5][7]

Quantitative Data Summary:

ParameterControl Group (db/db mice at 10 weeks)Imeglimin-treated Group (db/db mice at 10 weeks)Reference
Ratio of abnormal mitochondria per β-cellSignificantly higher than pre-diabetic stateSignificantly lower than control, similar to pre-diabetic state[1][5]
Mitochondrial MorphologySwollen with disarrayed cristaePreserved cristae structure and outer membrane[4][7]

Experimental Protocol: Transmission Electron Microscopy of Pancreatic Islets

  • Tissue Collection: Euthanize mice and perfuse with a fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer).

  • Tissue Processing:

    • Excise the pancreas and cut it into small pieces (approx. 1 mm³).

    • Post-fix the tissue in osmium tetroxide.

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Embed the tissue in epoxy resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of pancreatic β-cells, focusing on mitochondrial morphology.

  • Analysis: Quantify the number and morphology of mitochondria. Assess for signs of damage such as swelling, loss of cristae, and membrane rupture.

Assessment of Mitochondrial Function with Fluorescence Microscopy

Application: In vivo or ex vivo fluorescence microscopy using potential-dependent dyes can be used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function. Imeglimin has been shown to restore mitochondrial membrane potential in islets from diabetic mice.[1][5]

Fluorescent Probes:

  • TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials.

  • MitoTracker Green FM: A green fluorescent dye that stains mitochondria regardless of their membrane potential, useful for co-localization and quantifying mitochondrial mass.[8][9][10]

Experimental Model: Isolated pancreatic islets from diabetic mouse models. While challenging, intravital microscopy of the pancreas in live animals can also be adapted for these studies.

Quantitative Data Summary (Ex Vivo Islets):

ConditionRelative TMRM Fluorescence IntensityReference
Islets from db/db mice (vehicle)Decreased[5]
Islets from db/db mice (Imeglimin-treated)Restored to levels of non-diabetic mice[5]
Islets in high glucose (33.0 mM)Significantly decreased[1]
Islets in high glucose + ImegliminPartially restored[1]

Experimental Protocol: Ex Vivo Imaging of Mitochondrial Membrane Potential in Pancreatic Islets

  • Islet Isolation: Isolate pancreatic islets from Imeglimin-treated and control mice using collagenase digestion.

  • Staining:

    • Incubate isolated islets with TMRM (e.g., 50-100 nM) and optionally with MitoTracker Green FM (e.g., 100-200 nM) in a suitable buffer at 37°C.

  • Imaging:

    • Transfer the stained islets to a glass-bottom dish for imaging.

    • Use a confocal or fluorescence microscope to capture images.

    • Excite TMRM at ~543 nm and collect emission at ~570 nm.

    • Excite MitoTracker Green FM at ~490 nm and collect emission at ~516 nm.

  • Analysis:

    • Quantify the fluorescence intensity of TMRM within the mitochondria (identified by MitoTracker Green or morphology).

    • Normalize the TMRM signal to the mitochondrial area or to the MitoTracker Green signal to account for differences in mitochondrial mass.

Signaling Pathways and Experimental Workflows

Imeglimin's Mechanism of Action in Pancreatic β-Cells

Imeglimin_Mechanism cluster_cell Pancreatic β-Cell Imeglimin Imeglimin Mitochondrion Mitochondrion Imeglimin->Mitochondrion Improves Function ROS Reduced ROS Mitochondrion->ROS ATP Increased ATP Mitochondrion->ATP NAD Increased NAD+ Mitochondrion->NAD Apoptosis Decreased Apoptosis Mitochondrion->Apoptosis Insulin_Secretion Increased Insulin Secretion ATP->Insulin_Secretion Ca_release Ca2+ Release (from ER) NAD->Ca_release Ca_release->Insulin_Secretion

Caption: Imeglimin's action on β-cell mitochondria.

General Experimental Workflow for Preclinical Imeglimin Studies

Experimental_Workflow cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo/Post-Mortem Analysis start Study Design (Animal Model, Treatment Groups) treatment Imeglimin/Vehicle Administration start->treatment spect_ct SPECT/CT (β-cell mass) treatment->spect_ct fluorescence Fluorescence Microscopy (Mitochondrial Potential - if applicable in vivo) treatment->fluorescence tem TEM (Mitochondrial Morphology) treatment->tem histology Histology (Apoptosis, etc.) treatment->histology biochem Biochemical Assays treatment->biochem data_analysis Data Analysis & Interpretation spect_ct->data_analysis fluorescence->data_analysis tem->data_analysis histology->data_analysis biochem->data_analysis

Caption: A general workflow for preclinical Imeglimin studies.

Conclusion

The in vivo imaging techniques described in these application notes provide powerful tools for elucidating the therapeutic effects of this compound. By non-invasively assessing changes in pancreatic β-cell mass and mitochondrial function, researchers can gain a deeper understanding of the drug's mechanism of action and its potential for long-term efficacy in the treatment of type 2 diabetes. The provided protocols and workflows offer a framework for designing and executing robust preclinical imaging studies.

References

Application Notes and Protocols: Measuring the Effect of Imeglimin Hydrochloride on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs, approved for the treatment of type 2 diabetes.[1][2] Its mechanism of action is unique, targeting mitochondrial bioenergetics to improve glucose control.[3][4][5] Imeglimin has been shown to have a dual effect: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle.[2][6][7][8] At the cellular level, Imeglimin corrects mitochondrial dysfunction, a key pathological feature of type 2 diabetes.[3][6] This document provides detailed application notes on the mechanism of Imeglimin's effect on mitochondrial respiration and protocols for its measurement.

Mechanism of Action: Imeglimin and Mitochondrial Function

Imeglimin's therapeutic effects are intrinsically linked to its ability to modulate mitochondrial function.[2][8] The primary molecular mechanism involves the rebalancing of the mitochondrial electron transport chain (ETC).[6] Specifically, Imeglimin partially inhibits Complex I and restores the activity of deficient Complex III.[6] This action leads to several beneficial downstream effects:

  • Reduced Reactive Oxygen Species (ROS) Production: By optimizing the electron flow through the ETC, Imeglimin decreases the generation of harmful ROS, thereby reducing oxidative stress.[6]

  • Prevention of Mitochondrial Permeability Transition Pore (mPTP) Opening: This helps to prevent cell death (apoptosis).[6]

  • Improved Mitochondrial Morphology and Integrity: Studies have shown that Imeglimin preserves the structure of mitochondria, particularly in pancreatic β-cells.[1][9]

  • Enhanced ATP Synthesis: In islets from rodents with type 2 diabetes, Imeglimin has been observed to enhance glucose-stimulated ATP generation.[6][7]

  • Increased NAD+ Synthesis: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the 'salvage pathway', a key mitochondrial co-factor.[6][7]

This modulation of mitochondrial bioenergetics ultimately contributes to improved β-cell function and mass, as well as enhanced insulin signaling in peripheral tissues.[1][6]

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway of Imeglimin's action on mitochondrial function.

cluster_0 Imeglimin's Effect on Mitochondrial Respiration Imeglimin Imeglimin Hydrochloride Mitochondria Mitochondria Imeglimin->Mitochondria Enters Cell Complex_I ETC Complex I Mitochondria->Complex_I Partial Inhibition Complex_III ETC Complex III Mitochondria->Complex_III Activity Restoration mPTP Prevention of mPTP Opening Mitochondria->mPTP NAD Increased NAD+ Synthesis Mitochondria->NAD Insulin_Sensitivity Enhanced Insulin Sensitivity (Liver & Muscle) Mitochondria->Insulin_Sensitivity Improves Energy Metabolism ROS Reduced ROS Production Complex_I->ROS ATP Increased ATP Synthesis Complex_III->ATP Beta_Cell Improved β-cell Function & Mass mPTP->Beta_Cell Prevents Apoptosis ATP->Beta_Cell Enhances GSIS NAD->Beta_Cell Beta_Cell->Insulin_Sensitivity

Caption: Signaling pathway of Imeglimin on mitochondria.

Experimental Protocols

To assess the impact of Imeglimin on mitochondrial respiration, several key experiments can be performed. The following protocols provide a detailed methodology for these assays.

Experimental Workflow

cluster_workflow Experimental Workflow start Start: Cell Culture or Tissue Preparation treatment Treat with this compound (and controls) start->treatment mito_isolation Mitochondria Isolation (Optional, for isolated mitochondria assays) treatment->mito_isolation respiration_assay Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) treatment->respiration_assay For whole cell assays mito_isolation->respiration_assay For isolated mitochondria assays data_analysis Data Analysis and Interpretation respiration_assay->data_analysis end End: Quantify Effect on Mitochondrial Respiration data_analysis->end

Caption: General workflow for assessing Imeglimin's effect.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells using Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)

This protocol measures real-time mitochondrial respiration in live cells following treatment with Imeglimin.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)

  • Extracellular Flux Analyzer (e.g., Seahorse XF24 or XFe96)

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, C2C12, or pancreatic β-cell lines) in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Imeglimin Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Mito Stress Test:

    • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.

    • Place the cell plate in the Extracellular Flux Analyzer and initiate the protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function.

Data Presentation:

ParameterVehicle Control (OCR pmol/min)Imeglimin (X µM) (OCR pmol/min)Imeglimin (Y µM) (OCR pmol/min)
Basal Respiration
ATP Production
Maximal Respiration
Proton Leak
Non-Mitochondrial Respiration
Protocol 2: High-Resolution Respirometry of Isolated Mitochondria

This protocol allows for a more direct assessment of Imeglimin's effect on the different complexes of the electron transport chain using isolated mitochondria.

Materials:

  • Tissue or cultured cells

  • Mitochondria Isolation Kit or buffer (e.g., containing sucrose, mannitol, EGTA)[11]

  • High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiratory substrates (e.g., malate, glutamate, pyruvate, succinate, ADP)

  • ETC inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • This compound

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from control and Imeglimin-treated cells or tissues by differential centrifugation.[11] Determine the protein concentration of the mitochondrial suspension.

  • Respirometer Calibration and Setup: Calibrate the polarographic oxygen sensors of the high-resolution respirometer. Add respiration buffer to the chambers and bring to the desired temperature (e.g., 37°C).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add a defined amount of isolated mitochondria to each chamber.

    • Sequentially add substrates to stimulate different parts of the ETC (e.g., glutamate + malate for Complex I, then succinate for Complex II).

    • Add ADP to measure oxidative phosphorylation capacity.

    • Inject Imeglimin at various concentrations to observe its direct effect on state 3 (ADP-stimulated) and state 4 (resting) respiration.

    • Use specific inhibitors (e.g., rotenone to inhibit Complex I, antimycin A to inhibit Complex III) to dissect the effects on individual complexes.

  • Data Analysis: The software will record oxygen concentration over time, and from this, calculate oxygen flux (respiration rate). Normalize rates to the amount of mitochondrial protein.

Data Presentation:

Respiratory State / Substrate CombinationVehicle Control (O₂ flux pmol/s/mg protein)Imeglimin (X µM) (O₂ flux pmol/s/mg protein)
Complex I-linked Respiration (Glutamate + Malate + ADP)
Complex II-linked Respiration (Succinate + Rotenone + ADP)
Maximal Uncoupled Respiration (FCCP)
Complex III Activity (Antimycin A sensitive respiration)

Clinical and Preclinical Data Summary

Clinical and preclinical studies have provided quantitative data on the effects of Imeglimin.

Preclinical Findings:

ModelKey FindingReference
db/db mice Imeglimin treatment restored mitochondrial membrane potential in islets.[1]
Cultured Hepatocytes (HepG2) Imeglimin reduced the oxygen consumption rate coupled to ATP production and upregulated the expression of genes for mitochondrial respiratory complex I and III proteins.[12]

Clinical Findings:

A prospective cohort study investigating Imeglimin-based therapies in patients with type 2 diabetes reported the following:

Treatment GroupChange in Circulating Cell-Free mtDNA (ccf-mtDNA)p-value
Imeglimin + Other OHAs -18.5 ± 3.2 copies/μL< 0.001
Metformin + Other OHAs -9.4 ± 1.9 copies/μL0.002

Data adapted from a prospective cohort study.[13] This study suggests that Imeglimin, especially in combination therapy, can reduce markers of mitochondrial stress.[13] Another study showed that mitochondrial DNA (mtDNA) copy number increased significantly in Imeglimin-based combination therapy groups.[14]

Conclusion

This compound presents a novel therapeutic approach for type 2 diabetes by directly targeting and improving mitochondrial function. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the effects of Imeglimin on mitochondrial respiration in various experimental models. The use of techniques such as extracellular flux analysis and high-resolution respirometry will be crucial in further elucidating the precise molecular mechanisms of Imeglimin and in the development of future therapies targeting mitochondrial dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imeglimin Hydrochloride in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imeglimin hydrochloride in preclinical models.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose of this compound for in vivo rodent studies?

The optimal dose of Imeglimin can vary depending on the specific rodent model and the research question. However, based on published preclinical studies, a common and effective dose is 150 mg/kg administered twice daily (bid) by oral gavage.[1][2] Another frequently used dose, particularly in mice, is 200 mg/kg bid .[3] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

2. How should I prepare this compound for oral administration?

This compound is freely soluble in water.[4] For oral gavage, it can be dissolved in deionized water or a 0.5% methylcellulose solution.[1][5] Ensure the solution is clear and free of particulates before administration.

3. What is the stability of this compound in solution?

This compound is chemically stable in a pH range of 4.5 to 7.4.[4] For short-term experiments, solutions can be prepared fresh daily. For longer-term studies, it is advisable to store stock solutions at 2-8°C for up to 12 months.[4] The compound is sensitive to light, especially UV light at 254 nm, so solutions should be protected from light.[4]

4. Does food intake affect the pharmacokinetics of Imeglimin?

Preclinical and clinical studies have shown that food intake does not significantly affect the pharmacokinetics of Imeglimin.[3][6] However, for consistency in experimental design, it is good practice to administer the compound at the same time relative to the feeding cycle.

5. What are the known primary mechanisms of action of Imeglimin?

Imeglimin has a dual mechanism of action: it enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[3][7] At the cellular level, it improves mitochondrial function by partially inhibiting Complex I and restoring the activity of Complex III of the respiratory chain.[3][5][7] This leads to reduced reactive oxygen species (ROS) production and improved cellular energy metabolism.[3][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No significant effect on blood glucose levels. - Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. - Administration Issues: Improper oral gavage technique leading to incomplete dosing. - Advanced Disease State: The animal model may have progressed to a stage of severe insulin deficiency where agents that enhance insulin secretion are less effective.- Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 100-200 mg/kg bid) to determine the optimal dose for your model. - Verify Administration Technique: Ensure proper training in oral gavage to guarantee accurate and complete dose delivery. - Characterize Model: Assess the insulin secretory capacity of your animal model before initiating the study.
Unexpected weight loss or reduced food intake. - Initial Treatment Effect: A slight decrease in body weight and food intake has been observed in the first few days of treatment in some studies.[9] - Gastrointestinal Discomfort: Although generally well-tolerated, high doses may cause mild gastrointestinal side effects.[4][10]- Acclimatization Period: Allow for a brief acclimatization period after the start of treatment. The effect on food intake is often transient.[9] - Dose Adjustment: If weight loss is significant and persistent, consider reducing the dose.
Lack of improvement in insulin sensitivity. - Duration of Treatment: The effects of Imeglimin on insulin sensitivity may require a longer treatment period (e.g., 6 weeks or more) to become apparent, especially in models of severe insulin resistance.[5] - Primary Mechanism in Model: In some models, the primary effect of shorter-term Imeglimin treatment is on insulin secretion rather than insulin sensitivity.[9]- Extend Treatment Duration: Consider a longer treatment protocol to observe effects on insulin sensitivity. - Assess Insulin Secretion: Measure glucose-stimulated insulin secretion to determine if the drug is having its expected effect on the pancreas.
High variability in experimental data. - Inconsistent Dosing Time: Variability in the timing of administration can lead to differences in plasma drug concentrations. - Biological Variability: Inherent biological differences between animals. - Inconsistent Fasting State: Differences in fasting times before glucose tolerance tests.- Standardize Procedures: Administer Imeglimin at the same time each day. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Standardize Fasting: Ensure a consistent fasting period for all animals before metabolic testing.

Quantitative Data Summary

Table 1: Preclinical Dosages of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference(s)
Zucker Diabetic Fatty (ZDF) Rats150 mg/kg bidOral Gavage5 weeksImproved GSIS, increased β-cell mass, reduced β-cell apoptosis.[1][2]
High-Fat, High-Sucrose Diet (HFHSD) Mice200 mg/kg bidOral Gavage6 weeksNormalized glucose tolerance, improved insulin sensitivity, improved mitochondrial function in the liver.[11]
Streptozotocin (STZ)-diabetic Rats150 mg/kg bidOral Gavage15 daysImproved whole-body insulin sensitivity and decreased hepatic glucose production.[5]
High-Fat Diet (HFD)-fed Rats150 mg/kg bidIn peanut butter2 weeksImproved glucose tolerance due to increased insulin secretion.[9]
db/db MiceNot specifiedNot specified4 weeksLower blood glucose and increased insulin secretion during OGTT.[12]

Table 2: Pharmacokinetic Parameters of Imeglimin in Preclinical Species

SpeciesBioavailabilityHalf-life (t1/2)Plasma Protein BindingPrimary Route of ExcretionReference(s)
Rats30% - 76%~9-20 hoursLowUnchanged in urine[3][6]
Dogs~76%Not specifiedLowUnchanged in urine[3]

Note: Bioavailability in rats can be dose-dependent, decreasing with higher doses due to saturation of active transport mechanisms.[3]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Fasting: Fast mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure basal glucose and insulin levels.

  • Imeglimin Administration: Administer this compound or vehicle via oral gavage. A common timing for administration is 60 minutes before the glucose challenge.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated for subsequent insulin analysis.

Protocol 2: Preparation of this compound for Oral Gavage

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile, deionized water or a 0.5% methylcellulose solution.

  • Volume Calculation: Calculate the required volume for dosing based on the concentration of the solution and the body weight of the animals (e.g., 10 ml/kg).

  • Verification: Ensure the solution is completely dissolved and clear before administration. Prepare fresh daily and protect from light.

Visualizations

Imeglimin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Pancreatic_Beta_Cell Pancreatic β-Cell Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Electron Flow ROS Reactive Oxygen Species (ROS) Complex_I->ROS Complex_I->ROS Reduced Production ATP ATP Production Complex_III->ATP GSIS Glucose-Stimulated Insulin Secretion (GSIS) ATP->GSIS Amplifies Imeglimin Imeglimin Imeglimin->Complex_I Partial Inhibition Imeglimin->Complex_III Restores Activity Experimental_Workflow_OGTT Start Start Fasting 6-hour Fast Start->Fasting Baseline_Sample Collect Baseline Blood Sample (t=0) Fasting->Baseline_Sample Dosing Administer Imeglimin or Vehicle (Oral Gavage) Baseline_Sample->Dosing Wait Wait 60 minutes Dosing->Wait Glucose_Challenge Oral Glucose Challenge (2 g/kg) Wait->Glucose_Challenge Blood_Sampling Collect Blood Samples (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Analysis Measure Glucose and Insulin Blood_Sampling->Analysis End End Analysis->End Troubleshooting_Logic Start Unexpected Result: No Glucose Lowering Check_Dose Is the dose optimal for the model? Start->Check_Dose Check_Admin Was administration technique correct? Check_Dose->Check_Admin Yes Action_Dose Action: Perform Dose-Response Study Check_Dose->Action_Dose No Check_Model Is the disease model severely insulin deficient? Check_Admin->Check_Model Yes Action_Admin Action: Verify Gavage Technique Check_Admin->Action_Admin No Action_Model Action: Assess Insulin Secretory Capacity Check_Model->Action_Model Yes Resolved Issue Potentially Resolved Action_Dose->Resolved Action_Admin->Resolved Action_Model->Resolved

References

Imeglimin hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Imeglimin hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in solution. The solution was exposed to basic or oxidative conditions.Prepare fresh solutions daily. Avoid contact with strong oxidizing agents and basic solutions. Use deaerated solvents if possible.[1][2]
Inconsistent analytical results (e.g., varying peak areas in HPLC). Improper storage of the solid compound or solution, leading to degradation.Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended; for short-term, 2-8°C is suitable.[3] Protect from light.
Formation of unknown peaks in chromatograms. Degradation of this compound due to stress factors.Review the handling and storage procedures. The compound is known to degrade under oxidative and basic conditions, forming degradation products.[1] Consider performing a forced degradation study to identify potential degradants under your specific experimental conditions.
Physical changes in the solid powder (e.g., discoloration, clumping). Exposure to moisture or incompatible substances.Store in a desiccator or a controlled humidity environment. Ensure the container is tightly closed.[4][5] Avoid storage near strong oxidizing/reducing agents, or strong acids/alkalis.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years.[6] For short-term storage, 2-8°C is acceptable.[3] The compound should be kept in a tightly closed container in a dry and well-ventilated place, away from sources of ignition and incompatible substances such as strong oxidizing agents.[3][4]

Q2: How stable is this compound in different solvents?

A2: While specific stability data in various solvents is limited in publicly available literature, solutions should generally be prepared fresh for each experiment to minimize degradation. If storage of solutions is necessary, it is recommended to store them at -80°C for up to 1 year.[6] The stability in a particular solvent will depend on the nature of the solvent and the storage conditions.

Q3: What are the known degradation pathways for this compound?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under basic and oxidative conditions.[1] It is relatively stable under acidic, thermal, and photolytic stress.[1] The degradation can lead to the formation of specific degradation products.[1]

Q4: What are the major degradation products of this compound?

A4: Studies have identified degradation products under specific stress conditions. For instance, under oxidative and basic stress conditions, two new degradation products, DP1 (m/z 160.2) and DP2 (m/z 118.0) respectively, have been reported.[1]

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes, it is important to avoid contact with skin, eyes, and clothing.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] Avoid creating dust when handling the powder.[7] Wash hands thoroughly after handling.[4]

Stability Data Summary

The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionObservationReference
Acidic Hydrolysis Stable with minimal degradation.[1]
Basic Hydrolysis Significant degradation observed at elevated temperatures.[1]
Oxidative Significant degradation observed at room temperature.[1]
Thermal Stable with minimal degradation.[1]
Photolytic Stable with minimal degradation.[1]

Note: The level of degradation can be dependent on the specific experimental conditions (e.g., temperature, duration of exposure, and concentration of the stressor).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl). Reflux the mixture for a specified period (e.g., 1 hour at 80°C).[8] Cool the solution and neutralize it with a suitable base (e.g., 0.1 N NaOH) before analysis.

  • Basic Degradation: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH). Heat the mixture at a specified temperature for a set time. Cool the solution and neutralize it with a suitable acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid powder of this compound to a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[8] After exposure, dissolve the powder in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV or visible light for a defined period. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all the stressed samples and a control (unstressed) sample using a stability-indicating analytical method, such as RP-HPLC, to determine the extent of degradation and identify any degradation products.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Imeglimin HCl Stock Solution Acid Acidic (e.g., 0.1N HCl, 80°C) Stock_Solution->Acid Base Basic (e.g., 0.1N NaOH, Heat) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic (Solution, UV/Vis Light) Stock_Solution->Photolytic Neutralize Neutralize/Dilute (if applicable) Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_stable Relatively Stable Conditions cluster_unstable Degradation Conditions Imeglimin_HCl This compound Acidic Acidic Conditions Imeglimin_HCl->Acidic Stable Thermal Thermal Stress Imeglimin_HCl->Thermal Stable Photolytic Photolytic Stress Imeglimin_HCl->Photolytic Stable Basic Basic Conditions (Elevated Temperature) Imeglimin_HCl->Basic Degrades Oxidative Oxidative Conditions (Room Temperature) Imeglimin_HCl->Oxidative Degrades Degradation_Products Degradation Products (e.g., DP1, DP2) Basic->Degradation_Products Oxidative->Degradation_Products

Caption: Conceptual stability and degradation pathways of this compound.

References

Imeglimin Hydrochloride HPLC Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imeglimin hydrochloride HPLC assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an Isocratic RP-HPLC method for this compound?

A1: A common starting point for an isocratic RP-HPLC analysis of this compound involves a C18 column, a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, and UV detection around 241 nm. The exact ratio of the mobile phase components and the flow rate will depend on the specific column and desired retention time.[1][2]

Q2: What is the pKa of Imeglimin and how does it affect my HPLC method?

A2: Imeglimin is a basic compound. This is a critical factor in HPLC method development. To ensure good peak shape and reproducible retention times, the pH of the mobile phase should be controlled and buffered. Operating at a low pH (e.g., pH 2.5-4) can help to protonate residual silanol groups on the silica-based column packing, minimizing undesirable secondary interactions that can lead to peak tailing.

Q3: My Imeglimin peak is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like Imeglimin is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction between the basic analyte and acidic silanol groups on the surface of the silica-based column packing.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-4.0) to keep the silanol groups protonated and minimize interaction with the protonated basic analyte.

  • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH.

  • Column Choice: Employ a modern, high-purity silica column with good end-capping to reduce the number of accessible silanol groups.

  • Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this can sometimes shorten column lifetime.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q4: I am observing ghost peaks in my chromatogram. What could be the source?

A4: Ghost peaks are extraneous peaks that can appear in a chromatogram and may originate from several sources.

Troubleshooting Ghost Peaks:

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the water or solvents are a common source of ghost peaks, especially in gradient analysis.

  • System Contamination: The HPLC system itself, including the injector, tubing, and detector, can harbor contaminants from previous analyses. Flushing the system with a strong solvent can help.

  • Sample Carryover: Residual sample from a previous injection can be carried over to the next run. Implementing a robust needle wash protocol in the autosampler method is crucial.

  • Degradation of Sample: Imeglimin can degrade under certain conditions, such as in basic or oxidative environments, leading to the appearance of degradation product peaks.[3] Ensure proper sample storage and handling.

Q5: My retention time for Imeglimin is shifting between injections. What should I check?

A5: Retention time shifts can be gradual (drift) or random. Identifying the pattern can help diagnose the problem.

Troubleshooting Retention Time Shifts:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when the mobile phase composition has been changed.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare the mobile phase carefully and ensure it is well-mixed. For premixed mobile phases, be aware of the potential for evaporation of the more volatile component over time.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

  • Flow Rate Inconsistency: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and lead to retention time changes. Regular column flushing is recommended.

Experimental Protocols

Below are examples of validated RP-HPLC methods for the determination of this compound.

Method 1: Isocratic RP-HPLC with Methanol

  • Column: BDS Hypersil™ C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Phosphate buffer and methanol (35:65 v/v), pH adjusted to 4[1]

  • Flow Rate: 0.6 mL/min[1]

  • Detection: UV at 241 nm[1]

  • Column Temperature: 25°C[1]

  • Diluent: Water:Methanol (80:20 v/v)[1]

Method 2: Isocratic RP-HPLC with Acetonitrile

  • Column: Credchrom C18 (250mm x 4.6 mm, 5µm)[2]

  • Mobile Phase: Phosphate Buffer and acetonitrile (80:20, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 241 nm[2]

  • Retention Time: Approximately 2.5 minutes[2]

Data Presentation

The following tables summarize the validation parameters from published methods for this compound analysis.

Table 1: Method Validation Parameters from Different Studies

ParameterMethod 1[1]Method 2[2]
Linearity Range30–180 µg/mLNot specified
Correlation Coefficient (R²)0.999Close to 1
Accuracy (% Recovery)98.91% to 101.83%98.62–100.34%
Precision (%RSD)< 2%< 2%
Limit of Detection (LOD)14.4 µg/mL0.577722 μg/ml
Limit of Quantification (LOQ)43.6 µg/mL1.750673 μg/ml

Visual Guides

HPLC Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No drift Gradual Drift retention_time->drift Yes random Random Shifts retention_time->random Yes check_solvents Use Fresh, High-Purity Solvents and Water ghost_peaks->check_solvents Yes end Problem Resolved ghost_peaks->end No check_ph Check Mobile Phase pH and Buffer Strength tailing->check_ph check_sample_load Reduce Sample Concentration/Volume fronting->check_sample_load check_column Inspect Column (voids, contamination) split->check_column check_ph->check_column check_column->check_sample_load check_sample_load->end check_equilibration Ensure Column Equilibration drift->check_equilibration check_flow_rate Check for Leaks and Verify Flow Rate random->check_flow_rate check_temp Verify Column Temperature Stability check_equilibration->check_temp check_mobile_phase_prep Confirm Mobile Phase Preparation Accuracy check_temp->check_mobile_phase_prep check_flow_rate->check_mobile_phase_prep check_mobile_phase_prep->end system_flush Flush HPLC System with Strong Solvent check_solvents->system_flush check_carryover Optimize Autosampler Needle Wash system_flush->check_carryover check_carryover->end

Caption: A flowchart for systematic HPLC troubleshooting.

Logical Relationship for Peak Tailing of Basic Compounds

This diagram illustrates the key factors contributing to peak tailing of basic compounds like Imeglimin in RP-HPLC and the corresponding solutions.

Peak_Tailing_Causes cluster_causes Causes cluster_solutions Solutions cause1 Analyte is a Basic Compound (e.g., Imeglimin) interaction Secondary Ionic Interactions cause1->interaction cause2 Residual Silanol Groups on Silica Column (Si-OH) cause2->interaction peak_tailing Peak Tailing interaction->peak_tailing solution1 Lower Mobile Phase pH (e.g., pH < 4) solution2 Use End-Capped, High-Purity Silica Column solution3 Add Competing Base (e.g., TEA) peak_tailing->solution1 peak_tailing->solution2 peak_tailing->solution3

Caption: Factors causing peak tailing for basic analytes and solutions.

References

Identifying and minimizing off-target effects of Imeglimin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize potential off-target effects of Imeglimin hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary molecular targets of this compound?

Imeglimin's primary mechanism of action involves the modulation of mitochondrial bioenergetics.[1][2] It exerts its effects through a dual action:

  • Partial and reversible inhibition of mitochondrial respiratory chain Complex I: This is a key component of its mechanism.[1]

  • Restoration of deficient Complex III activity: This helps to rebalance the respiratory chain.[1]

This modulation of mitochondrial function leads to several downstream effects that contribute to its anti-diabetic properties, including enhanced glucose-stimulated insulin secretion and improved insulin sensitivity.[1][2]

Q2: Are there any publicly available, comprehensive off-target screening panel results for Imeglimin?

To date, comprehensive off-target screening results for Imeglimin against a broad panel of kinases, G-protein-coupled receptors (GPCRs), ion channels, and other potential off-targets are not publicly available. The majority of published research focuses on its on-target effects on mitochondrial function and its clinical efficacy and safety.[3][4][5]

Q3: Does Imeglimin activate AMP-activated protein kinase (AMPK)?

Yes, studies have shown that Imeglimin activates AMPK in hepatocytes and in the liver of mice.[6][7][8] However, the potency of AMPK activation by Imeglimin appears to be less than that of metformin.[7][8] The activation of AMPK is likely a consequence of the modulation of mitochondrial respiration and the resulting change in the cellular AMP/ATP ratio.[9]

Q4: What are the potential off-target liabilities based on Imeglimin's chemical structure?

Imeglimin belongs to the tetrahydrotriazine class of compounds.[10] While specific off-target interactions for this scaffold are not extensively documented in the public domain, compounds containing triazine rings have been reported to interact with a variety of biological targets. Therefore, a broad, unbiased screening approach is recommended to identify any potential off-target interactions.

Q5: How does the risk of lactic acidosis with Imeglimin compare to metformin, and what is the underlying mechanism?

Imeglimin has a demonstrably lower risk of inducing lactic acidosis compared to metformin.[11][12] While both drugs interact with mitochondrial Complex I, metformin also inhibits mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme in lactate metabolism. Imeglimin does not inhibit mGPDH.[1][11][12] This difference in mechanism is believed to contribute to the lower risk of lactic acidosis associated with Imeglimin.[11][12]

Troubleshooting Guide: Investigating Off-Target Effects of Imeglimin

This guide provides a systematic approach for researchers to proactively identify and mitigate potential off-target effects of Imeglimin in their experiments.

Problem 1: Unexplained or unexpected phenotypic observations in cells or tissues treated with Imeglimin.

Possible Cause: The observed phenotype may be due to an off-target effect of Imeglimin.

Solutions:

  • Step 1: In Silico Off-Target Prediction.

    • Utilize computational tools to predict potential off-target interactions of Imeglimin. These tools use algorithms based on chemical structure similarity and machine learning to screen for potential binding to a large database of proteins.[13][14][15]

    • Action: Submit the chemical structure of Imeglimin to publicly available or commercial off-target prediction platforms.

    • Interpretation: The results will provide a list of potential off-target proteins with a prediction score. These are hypotheses that require experimental validation. Pay close attention to targets with high prediction scores and those that are biologically plausible in the context of your experimental system.

  • Step 2: Experimental Validation of Predicted Off-Targets.

    • Validate the predicted off-target interactions using targeted experimental assays.

    • Action:

      • For enzymatic targets (e.g., kinases), perform in vitro activity assays with purified protein in the presence of increasing concentrations of Imeglimin.

      • For receptor targets, conduct binding assays (e.g., radioligand binding assays) to determine the binding affinity of Imeglimin.

  • Step 3: Unbiased Experimental Screening for Off-Target Identification.

    • If in silico predictions do not explain the observed phenotype, or for a more comprehensive analysis, employ unbiased screening methods.

    • Action:

      • Affinity Purification-Mass Spectrometry (AP-MS): This technique identifies proteins from a cell lysate that bind to an immobilized form of Imeglimin.

      • Cellular Thermal Shift Assay (CETSA): This method detects the engagement of Imeglimin with its target proteins in intact cells or cell lysates by measuring changes in protein thermal stability.[16][17]

Problem 2: Difficulty in distinguishing on-target mitochondrial effects from potential off-target effects.

Possible Cause: The observed cellular response is a composite of both the intended effects on mitochondrial bioenergetics and unintended off-target interactions.

Solutions:

  • Step 1: Use of Structurally Unrelated Compounds with Similar On-Target Activity.

    • Compare the effects of Imeglimin with other known mitochondrial Complex I inhibitors that are structurally distinct (e.g., rotenone, piericidin A).

    • Action: Treat your experimental system with these compounds and compare the phenotypic readouts with those from Imeglimin treatment.

    • Interpretation: If the phenotype is consistently observed with different Complex I inhibitors, it is more likely to be an on-target effect. If the phenotype is unique to Imeglimin, it may suggest an off-target effect.

  • Step 2: Generation of a Resistant Mutant.

    • If a specific off-target is identified, mutating the binding site of that protein in your cell line can help to confirm the off-target interaction.

    • Action: Use gene-editing techniques (e.g., CRISPR/Cas9) to introduce a point mutation in the putative off-target protein that is predicted to disrupt Imeglimin binding without affecting the protein's normal function.

    • Interpretation: If the Imeglimin-induced phenotype is lost in the mutant cell line, it strongly suggests that the phenotype is mediated by that specific off-target.

Data Presentation: Templates for Off-Target Screening

As no public quantitative off-target data for Imeglimin is available, researchers are encouraged to generate and report their own data. The following tables serve as templates for presenting such findings.

Table 1: In Silico Off-Target Prediction for this compound

Predicted Off-Target Gene Symbol Target Class Prediction Score/Probability Rationale for Investigation
Example: Kinase X KINX Tyrosine Kinase 0.85 Involved in cell signaling pathway of interest
Example: GPCR Y GPRY GPCR 0.72 Expressed in the cell type under investigation

| ... | ... | ... | ... | ... |

Table 2: Experimental Off-Target Profiling of this compound

Off-Target Assay Type Result (e.g., IC₅₀, Kᵢ, Kₑ) Cell Line/System Notes
Example: Kinase X In vitro kinase assay 15 µM Recombinant human KINX Weak inhibition observed
Example: GPCR Y Radioligand binding assay No significant binding HEK293 cells expressing GPRY Not a direct target

| ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of Imeglimin in a cellular context.[16][17][18][19][20]

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and Imeglimin-treated samples. A shift in the melting curve indicates target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol provides a general workflow for identifying proteins that interact with Imeglimin.[21][22][23][24][25]

  • Immobilization of Imeglimin:

    • Covalently link this compound to a solid support (e.g., agarose beads) through a suitable linker. This step may require chemical modification of Imeglimin if a reactive group is not available.

  • Cell Lysis and Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the Imeglimin-conjugated beads to allow for binding of interacting proteins.

    • Include a control incubation with unconjugated beads to identify non-specific binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of free Imeglimin, or by changing pH or ionic strength).

  • Sample Preparation for Mass Spectrometry:

    • Concentrate and prepare the eluted proteins for mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS data using a protein sequence database.

    • Compare the proteins identified from the Imeglimin-bead pulldown with the control pulldown to identify specific interactors.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed insilico In Silico Off-Target Prediction start->insilico validation Experimental Validation of Predicted Targets insilico->validation unbiased Unbiased Experimental Screening (AP-MS, CETSA) validation->unbiased Target Not Confirmed conclusion Identify and Mitigate Off-Target Effect validation->conclusion Target Confirmed on_target_control On-Target Control Experiments unbiased->on_target_control unbiased->conclusion New Target Identified on_target_control->conclusion On-Target Effect Confirmed no_explanation Phenotype Not Explained on_target_control->no_explanation Phenotype Persists

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

G cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) Workflow immobilize Immobilize Imeglimin on Beads incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute ms_prep Prepare for Mass Spectrometry elute->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms analysis Data Analysis and Target Identification lcms->analysis

Caption: Experimental workflow for AP-MS.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with Imeglimin/Vehicle heat Apply Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Separate Soluble/Insoluble Fractions lyse->centrifuge quantify Quantify Soluble Target Protein centrifuge->quantify analyze Analyze Thermal Shift quantify->analyze

Caption: Experimental workflow for CETSA.

G cluster_pathway Imeglimin's Primary Signaling Pathway imeglimin Imeglimin complex1 Mitochondrial Complex I (Partial Inhibition) imeglimin->complex1 complex3 Mitochondrial Complex III (Restoration) imeglimin->complex3 amp_atp Increased AMP/ATP Ratio complex1->amp_atp insulin_secretion Glucose-Stimulated Insulin Secretion complex1->insulin_secretion complex3->insulin_secretion ampk AMPK Activation amp_atp->ampk insulin_sensitivity Improved Insulin Sensitivity ampk->insulin_sensitivity

Caption: Imeglimin's primary mechanism of action.

References

Technical Support Center: Synthesis of Imeglimin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imeglimin hydrochloride, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis route for enantiomerically pure this compound?

A1: The most common synthesis pathway starts with Metformin hydrochloride.[1][2] The process involves three main stages:

  • Condensation: Metformin hydrochloride is reacted with an acetaldehyde equivalent, such as acetaldehyde diethyl acetal, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to produce racemic this compound.[3]

  • Chiral Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer. This is a critical step that often determines the overall yield and purity.[4]

  • Final Salt Formation: The isolated (R)-Imeglimin salt (e.g., tartrate or glutamate salt) is converted to the final hydrochloride salt, typically using ethanolic HCl or a similar method.[1]

Q2: Which step is most critical for maximizing the overall yield?

A2: The chiral resolution step is the most critical for maximizing yield. Traditional methods using L-(+)-tartaric acid can result in yields as low as 40-45% for the resolution step.[1][2] Newer, improved methods utilizing chiral amino acids as resolving agents have demonstrated significantly higher efficiency.[5]

Q3: Are there newer, higher-yielding methods for chiral resolution?

A3: Yes, recent advancements have replaced tartaric acid with chiral amino acid derivatives, such as N-tosyl-L-glutamic acid.[4][5] This method can produce diastereomerically pure salts with yields of approximately 82.6% and high enantiomeric excess (>99.85% ee), which significantly improves the overall process yield.[5]

Q4: What is the "Green Synthesis" approach for Imeglimin?

A4: A green synthesis method has been reported that uses banana ash as a non-toxic, natural base catalyst.[5][6] This process involves condensing metformin hydrochloride with acetaldehyde in an aqueous medium at room temperature, reportedly achieving yields of up to 93%.[5][6] This approach eliminates the need for organic solvents like isobutanol and reduces energy consumption.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the initial condensation reaction to form racemic Imeglimin HCl.

  • Possible Cause: Incomplete reaction due to insufficient heat or catalyst activity.

  • Suggested Solution: Ensure the reaction mixture is heated to reflux and that a clear solution is obtained, indicating the reaction is proceeding.[3] Verify the quality and quantity of the p-toluenesulfonic acid (PTSA) catalyst, typically used at around 0.05 equivalents.[3]

  • Possible Cause: Reversible reaction equilibrium is not being driven towards the product.

  • Suggested Solution: The reaction between metformin HCl and acetaldehyde diethyl acetal produces ethanol as a byproduct. To drive the reaction to completion, remove approximately half the volume of the initial solvent (isobutanol) via distillation.[3] This removes the ethanol byproduct and shifts the equilibrium towards the formation of the desired product.

Problem 2: Poor yield (<50%) during the chiral resolution step.

  • Possible Cause: Use of a suboptimal resolving agent.

  • Suggested Solution: The traditional use of L-(+)-tartaric acid for resolution is known to have a low yield (40-55%).[1][2] For significantly better results, switch to a modern resolving agent like N-tosyl-L-glutamic acid, which can achieve yields over 80%.[5]

  • Possible Cause: Incorrect temperature profile during crystallization of the diastereomeric salt.

  • Suggested Solution: Precise temperature control is crucial. When using N-tosyl-L-glutamic acid, the suspension should be heated to 55-65°C and stirred for several hours.[4][5] This is followed by a controlled cooling process to room temperature and then further cooling to 5-10°C to maximize the crystallization of the desired diastereomer before filtration.[4]

  • Possible Cause: Inappropriate solvent system for crystallization.

  • Suggested Solution: The choice of solvent is critical for efficient diastereomeric salt formation. Effective solvent systems include methanol/isobutanol or acetonitrile/water mixtures.[4][5] Ensure the correct ratios are used as specified in optimized protocols.

Problem 3: Low purity or yield during the final HCl salt formation.

  • Possible Cause: Incomplete salt exchange or co-precipitation of impurities.

  • Suggested Solution: Ensure the correct stoichiometry of hydrochloric acid is used (typically 1.01-1.02 equivalents).[3] The final product can be purified by recrystallization from a suitable solvent like cold ethanol to remove any remaining impurities.[1]

  • Possible Cause: Product degradation.

  • Suggested Solution: Imeglimin is sensitive to light, especially UV light, and can degrade outside a stable pH range of 4.5 to 7.4.[2] Protect the reaction and product from direct light and ensure pH conditions are controlled during the final workup and isolation steps.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Imeglimin

ParameterTraditional MethodImproved Method
Resolving Agent L-(+)-Tartaric AcidN-tosyl-L-glutamic acid
Solvent System Ethanol / MethanolAcetonitrile/Water or Methanol/Isobutanol
Reported Yield 40–55%[1][2]~82.6%[5]
Reported Purity Not specified, requires recrystallization>99.85% ee[5]

Table 2: Overview of Imeglimin Synthesis Conditions & Yields

MethodStarting MaterialCatalystSolventKey ConditionsOverall Yield
Scalable Protocol Metformin HCl, Acetaldehyde diethyl acetalp-Toluenesulfonic acid (PTSA)IsobutanolReflux, Distillation50-55% (after resolution with tartaric acid)[1]
Green Synthesis Metformin HCl, AcetaldehydeBanana AshWater / EthanolRoom Temperature, 1 hr stirring~93% (for racemic product)[5][6]
Improved Resolution Racemic Imeglimin HClN-tosyl-L-glutamic acid / TEAAcetonitrile / Water60-65°C then controlled cooling>80% (for resolution step alone)[4][5]

Experimental Protocols

Protocol 1: Scalable Synthesis of Racemic this compound [3][5]

  • Suspend Metformin hydrochloride (100 g) in isobutanol (400 mL).

  • Add acetaldehyde diethyl acetal (85.94 g, ~1.2 eq.) and p-toluenesulfonic acid monohydrate (PTSA) (11.52 g, ~0.05 eq.).

  • Heat the suspension to reflux until a clear solution is obtained.

  • Remove approximately half the solvent volume (200 mL) via distillation under reduced pressure.

  • Cool the resulting suspension to 10–20°C to induce crystallization.

  • Isolate the white solid (racemic Imeglimin HCl) by filtration. The crude product can be used directly in the next step.

Protocol 2: High-Yield Chiral Resolution [4][5]

  • In a suitable reactor, add racemic this compound (70 g) and N-tosyl-L-glutamic acid (110.42 g) to acetonitrile (700 mL) at room temperature (20-35°C).

  • Add triethylamine (TEA) (37.08 g) while maintaining the temperature below 30°C.

  • Heat the suspension to 60-65°C and add water (35 mL).

  • Stir the reaction mass at this temperature for 2 hours.

  • Cool the mixture to room temperature and continue stirring for several hours (seeding with crystals of the desired product may be beneficial).

  • Further cool the suspension to 5-10°C for 2 hours to maximize crystallization.

  • Isolate the white crystals ((R)-Imeglimin N-tosyl-L-glutamate salt) by filtration and wash the cake with cold acetonitrile.

Protocol 3: Final Conversion to (R)-Imeglimin Hydrochloride [3][5]

  • Suspend the dried (R)-Imeglimin N-tosyl-L-glutamate salt (80 g) in acetone (400 mL).

  • Add a solution of hydrochloric acid (e.g., 37% aqueous or HCl in a suitable solvent) using approximately 1.01 equivalents.

  • Heat the suspension to reflux. If the solution is not clear, add a minimal amount of water until clarity is achieved.

  • Add additional acetone (e.g., 1.5 volumes) at reflux temperature to initiate crystallization.

  • Maintain at reflux for 2 hours, then implement a controlled cooling crystallization down to 0°C.

  • Stir at 0°C for 2 hours.

  • Isolate the final white crystalline product by filtration, wash with cold isopropanol, and dry under vacuum at 40°C.

Visualizations

G start_node Starting Materials (Metformin HCl, Acetaldehyde Acetal) p1 Step 1: Condensation start_node->p1 Isobutanol, PTSA, Reflux end_node Final Product (R)-Imeglimin HCl process_node process_node qc_node Chiral Resolution p3 (R)-Imeglimin Salt qc_node->p3 Isolate Diastereomer p2 Racemic Imeglimin HCl p1->p2 Forms Racemic Mixture p2->qc_node N-tosyl-L-glutamic acid, TEA, Acetonitrile/H2O p4 Step 3: Salt Formation & Crystallization p3->p4 Acetone, HCl p4->end_node

Caption: Overall workflow for the synthesis of this compound.

References

Addressing variability in Imeglimin hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imeglimin hydrochloride. Our aim is to help address potential variability in experimental results and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?

A1: this compound has a dual mechanism of action. Primarily, it enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle. At the cellular level, it modulates mitochondrial function, which is a key aspect to consider in your experimental design.

Q2: What are the known effects of Imeglimin on mitochondrial function?

A2: Imeglimin has been shown to rebalance the activity of the mitochondrial respiratory chain. It partially inhibits Complex I and corrects deficient Complex III activity. This action reduces the production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore, which is implicated in cell death.

Q3: Are there known differences in the effects of Imeglimin between preclinical models and humans?

A3: Yes, some differences have been observed. For instance, the optimal dose for maximal effects has been found to be different in Japanese and Western patient populations in clinical trials.[1][2] Preclinical studies in rodent models have shown improvements in insulin sensitivity that were not consistently observed in all clinical trials.[3] The choice of animal model and the duration of the study can significantly influence the observed effects.

Q4: What is the pharmacokinetic profile of this compound?

A4: Imeglimin is an orally administered drug that is readily absorbed, with maximal plasma concentrations reached between 1.5 and 3.5 hours after administration.[4] It has a plasma elimination half-life of approximately 13 hours in healthy volunteers.[2][5] The drug is primarily excreted unchanged in the urine.[1][2]

Q5: Is this compound stable under typical laboratory conditions?

A5: this compound is generally stable under thermal, acidic, and photolytic stress conditions. However, it can undergo degradation when exposed to oxidative and basic (alkaline) conditions.[6] It is crucial to consider these stability aspects when preparing solutions and designing experiments.

Troubleshooting Guide

Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assay Results

  • Question: My in vitro GSIS assay with isolated pancreatic islets shows high variability between experiments when treated with Imeglimin. What could be the cause?

  • Answer: High variability in GSIS assays can stem from several factors:

    • Islet Quality and Size: Ensure that the isolated islets are of consistent size and quality for each experiment. Hand-picking islets of similar sizes can help reduce variability.

    • Glucose Concentration: The effect of Imeglimin on insulin secretion is glucose-dependent. Ensure precise control over basal and stimulatory glucose concentrations in your incubation media.

    • Incubation Time: The timing of incubation with Imeglimin and glucose is critical. Follow a consistent and validated protocol for incubation times.

    • Reagent Stability: As Imeglimin can degrade under basic conditions, ensure the pH of your buffers is well-controlled and that stock solutions are freshly prepared or properly stored.

Issue 2: Inconsistent Effects on Mitochondrial Respiration

  • Question: I am using a Seahorse XF Analyzer to measure mitochondrial respiration in cells treated with Imeglimin, but the results are not consistent. Why might this be happening?

  • Answer: Inconsistent results in mitochondrial respiration assays can be due to:

    • Cell Permeabilization: If you are using permeabilized cells to study specific mitochondrial complexes, ensure that the permeabilization protocol is optimized and consistently applied.

    • Substrate and Inhibitor Concentrations: The concentrations of substrates (e.g., pyruvate, succinate) and inhibitors (e.g., rotenone, antimycin A) are critical for dissecting the effects on different respiratory chain complexes. Use validated concentrations for your specific cell type.

    • Cell Seeding Density: Variations in cell seeding density in the Seahorse microplates can lead to significant differences in oxygen consumption rates (OCR). Ensure uniform cell seeding across all wells.

    • Drug Incubation Time: The duration of Imeglimin treatment can influence its effects on mitochondrial function. Optimize and standardize the incubation time for your experiments.

Issue 3: Discrepancies in In Vivo Animal Study Outcomes

  • Question: My in vivo studies with Imeglimin in a diabetic animal model are yielding different results compared to published literature. What factors should I consider?

  • Answer: Discrepancies in animal studies can arise from:

    • Animal Model: The choice of diabetic animal model (e.g., streptozotocin-induced, Zucker diabetic fatty rats) can significantly impact the observed effects of Imeglimin. Ensure the model used is appropriate for the specific aspect of diabetes you are studying.

    • Duration of Treatment: The duration of Imeglimin administration can influence its effects on parameters like β-cell mass and insulin sensitivity.[7][8] Short-term studies may not capture all the long-term benefits.

    • Drug Formulation and Administration: Ensure consistent formulation and route of administration (e.g., oral gavage) of this compound. The vehicle used can also influence absorption.

    • Diet: The diet of the animals (e.g., standard chow vs. high-fat diet) can significantly alter the metabolic phenotype and the response to Imeglimin treatment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Imeglimin in Healthy Caucasian and Japanese Subjects (Single Oral Dose)

ParameterCaucasian SubjectsJapanese Subjects
Tmax (h) 1.0 - 3.51.5 - 3.0
Cmax (ng/mL) per 1000 mg ~1800~1700
AUC0–∞ (ng·h/mL) per 1000 mg ~15000~16000
t1/2 (h) 9.03 - 20.24.45 - 12.0

Data synthesized from a study in healthy volunteers.[4]

Table 2: Efficacy of Imeglimin Monotherapy on Glycemic Control in Patients with Type 2 Diabetes (24-week treatment)

Imeglimin DoseChange in HbA1c from Baseline
1000 mg/day -0.52%
2000 mg/day -0.94%
3000 mg/day -1.00%

Data from a phase 2b clinical trial.[9]

Table 3: Stability of this compound Under Forced Degradation Conditions

Stress ConditionDegradation Observed
Acidic (e.g., 0.1 N HCl) Minimal degradation
Basic (e.g., 0.1 N NaOH) Significant degradation
Oxidative (e.g., H2O2) Significant degradation
Thermal Minimal degradation
Photolytic Minimal degradation

Data synthesized from forced degradation studies.[6][10]

Experimental Protocols

1. Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets

  • Objective: To measure the effect of Imeglimin on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

  • Methodology:

    • Islet Isolation: Isolate pancreatic islets from the chosen animal model (e.g., mouse, rat) using collagenase digestion.

    • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

    • Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

    • Treatment: Incubate groups of size-matched islets with:

      • Low glucose (2.8 mM)

      • High glucose (e.g., 16.7 mM)

      • High glucose + Imeglimin (at desired concentrations)

    • Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant for insulin measurement.

    • Insulin Quantification: Measure the insulin concentration in the supernatant using an appropriate method, such as an ELISA kit.

    • Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.

2. Mitochondrial Respiration Assay using Seahorse XF Analyzer

  • Objective: To assess the impact of Imeglimin on mitochondrial function by measuring the oxygen consumption rate (OCR).

  • Methodology:

    • Cell Culture: Seed the cells of interest (e.g., HepG2, INS-1) in a Seahorse XF microplate and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with Imeglimin at the desired concentrations for a specified duration.

    • Assay Medium: Replace the culture medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

    • Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting:

      • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

      • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): To uncouple the mitochondrial membrane and measure maximal respiration.

      • Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

    • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[11][12][13][14]

Visualizations

Imeglimin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Pancreatic β-cell Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- transport ROS ROS Complex_I->ROS leak ATP_Synthase ATP Synthase Complex_III->ATP_Synthase e- transport ATP ATP ATP_Synthase->ATP GSIS Glucose-Stimulated Insulin Secretion ATP->GSIS Amplifies NAD NAD+ NAD->GSIS Contributes to Imeglimin Imeglimin Imeglimin->Complex_I Partial Inhibition Imeglimin->Complex_III Restores Activity Imeglimin->ROS Decreases Imeglimin->NAD Insulin Insulin Granules GSIS->Insulin Promotes Exocytosis

Caption: Imeglimin's signaling pathway in pancreatic β-cells.

Experimental_Workflow_GSIS start Start islet_isolation Isolate Pancreatic Islets start->islet_isolation overnight_culture Overnight Culture islet_isolation->overnight_culture pre_incubation Pre-incubate (Low Glucose) overnight_culture->pre_incubation treatment_groups Incubate with Treatment Groups (Low Glucose, High Glucose, High Glucose + Imeglimin) pre_incubation->treatment_groups collect_supernatant Collect Supernatant treatment_groups->collect_supernatant measure_insulin Measure Insulin (ELISA) collect_supernatant->measure_insulin data_analysis Data Analysis and Normalization measure_insulin->data_analysis end End data_analysis->end

Caption: Experimental workflow for a GSIS assay.

Troubleshooting_Logic start High Variability in Results check_reagents Check Reagent Stability (pH, fresh solutions) start->check_reagents reagents_ok Reagents Stable check_reagents->reagents_ok Yes reagents_issue Prepare Fresh Reagents check_reagents->reagents_issue No check_protocol Review Experimental Protocol (incubation times, concentrations) protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_issue Standardize Protocol check_protocol->protocol_issue No check_materials Assess Biological Materials (cell passage, islet quality) materials_ok Materials Consistent check_materials->materials_ok Yes materials_issue Optimize Biological Materials check_materials->materials_issue No reagents_ok->check_protocol protocol_ok->check_materials

References

Technical Support Center: Optimization of Imeglimin Hydrochloride Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Imeglimin hydrochloride in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible preclinical research.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Variability in Blood Glucose Readings

Question: We are observing significant variability in blood glucose levels between animals in the same treatment group after oral administration of this compound. What could be the cause, and how can we mitigate this?

Answer: High variability in blood glucose is a common challenge in rodent metabolic studies. Several factors related to the animal model, experimental procedure, and the compound itself can contribute to this.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Improper Fasting Inconsistent fasting times can lead to significant differences in baseline glucose levels. Ensure all animals are fasted for a standardized period (typically 4-6 hours for mice) before dosing and blood glucose measurement.[1][2]
Stress-Induced Hyperglycemia Handling and oral gavage can induce stress, leading to a transient increase in blood glucose.[3] Acclimate animals to handling and the gavage procedure for several days before the experiment. Consider using less stressful administration techniques if possible.
Inconsistent Dosing Technique Inaccurate dosing volume or improper gavage technique can lead to variability in drug exposure. Ensure all personnel are thoroughly trained in oral gavage. The volume administered should be accurate and consistent for each animal.
Gavage Errors Accidental administration into the trachea or esophagus irritation can cause significant stress and affect physiological responses. If an animal shows signs of distress (e.g., coughing, difficulty breathing) after gavage, it should be noted and potentially excluded from the analysis.
Vehicle Formulation Issues If this compound is not uniformly suspended in the vehicle, different animals may receive different doses. Ensure the dosing formulation is homogenous by thorough mixing before each administration.
Underlying Health Status Subclinical infections or other health issues can affect an animal's metabolic state. Monitor animal health closely and exclude any animals showing signs of illness.
Issue 2: Precipitation of this compound in Dosing Vehicle

Question: We are noticing that this compound is precipitating out of our dosing solution/suspension. How can we improve its solubility and stability in the vehicle?

Answer: this compound is freely soluble in water, but its stability can be influenced by the chosen vehicle and storage conditions.[4]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inappropriate Vehicle While 0.5% methylcellulose is a commonly used vehicle, the properties of your specific batch of this compound might require adjustments.[5] Consider testing alternative aqueous vehicles such as carboxymethyl cellulose (CMC) or polyethylene glycol (PEG) solutions in small pilot batches to assess solubility and stability.
pH of the Vehicle The solubility of this compound may be pH-dependent. Ensure the pH of your vehicle is within a range that maintains the solubility of the compound.
Concentration Exceeds Solubility Limit You may be attempting to prepare a concentration that is too high for the chosen vehicle. Try preparing a lower concentration if experimentally feasible. Alternatively, a suspension may be necessary for higher doses.
Improper Preparation Method Ensure the compound is fully dissolved or uniformly suspended during preparation. This may involve vortexing, sonicating, or gentle heating (if the compound's stability at higher temperatures is confirmed).[6] Forced degradation studies have shown this compound to be stable under thermal stress but may degrade in acidic, basic, and oxidative conditions.[6]
Storage Conditions Storing the formulation at an inappropriate temperature can lead to precipitation. Prepare the formulation fresh daily if possible. If storage is necessary, conduct a stability study to determine the optimal storage temperature and duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A1: A commonly used and effective vehicle for oral gavage of this compound in rodent studies is 0.5% methylcellulose in water.[5] However, the optimal vehicle may depend on the specific dose and experimental requirements. It is always recommended to perform a small pilot study to ensure the solubility and stability of this compound in your chosen vehicle.

Q2: What is a typical oral dose range for this compound in mice and rats?

A2: The dose of this compound can vary depending on the rodent model and the specific research question. Doses ranging from 100 mg/kg to 200 mg/kg, administered once or twice daily, have been commonly reported to elicit significant glucose-lowering effects in various diabetic and obese mouse and rat models.[7]

Q3: How should this compound be stored before formulation?

A3: this compound should be stored in a well-closed container, protected from moisture.

Q4: Are there any known drug-drug interactions to be aware of in preclinical studies?

A4: In clinical studies, Imeglimin has been shown to have a low potential for drug-drug interactions with metformin and sitagliptin.[8] While specific preclinical interaction studies are less commonly reported, it is good practice to consider the metabolic pathways of any co-administered drugs.

Q5: What are the expected pharmacokinetic parameters of Imeglimin in rodents?

A5: Imeglimin is rapidly absorbed after oral administration in preclinical species. The bioavailability has been reported to be moderate to high in rats (30%) and dogs (76%).[9] The absorption is dose-dependent and can become saturated at higher doses.[10] See the data presentation section for a more detailed summary of pharmacokinetic parameters.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Preclinical Species
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Rat10Oral1,5001.06,00030[9]
Dog10Oral2,5002.020,00076[9]
Mouse (C57BL/6)200Oral----[11]
Rat (ZDF)150Oral (gavage)----

Note: "-" indicates data not available in the cited sources.

Table 2: Dose-Response of this compound on Blood Glucose in Rodent Models
Animal ModelDose (mg/kg)Treatment DurationEffect on Blood GlucoseReference
db/db miceNot Specified4 weeksSignificantly lower blood glucose in OGTT[12]
High-fat diet mice200 (twice daily)6 weeksSignificantly decreased glycemia[3]
Septic mice100 µg/g (s.c.)Single doseDecreased blood glucose levels[7]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice Following this compound Administration

This protocol outlines the steps for performing an OGTT in mice to evaluate the effect of this compound on glucose tolerance.

Materials:

  • This compound

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Oral gavage needles (appropriate size for mice)

  • Syringes

  • Animal scale

  • Timer

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to handling and oral gavage for at least 3 days prior to the experiment.

    • Fast mice for 4-6 hours before the start of the test. Ensure free access to water during the fasting period.[1][2]

  • This compound Administration:

    • Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the solution/suspension is homogenous.

    • Weigh each mouse and calculate the individual dose volume.

    • Administer this compound or vehicle control via oral gavage. The timing of administration relative to the glucose challenge should be consistent (e.g., 30-60 minutes prior).

  • Baseline Blood Glucose Measurement (Time 0):

    • At the designated time after drug administration, obtain a baseline blood sample from the tail vein.

    • Measure and record the blood glucose concentration using a glucometer.

  • Glucose Challenge:

    • Immediately after the baseline blood sample is taken, administer the glucose solution (typically 2 g/kg body weight) via oral gavage.[1] Record this as time 0.

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at specified time points after the glucose challenge. Common time points include 15, 30, 60, 90, and 120 minutes.[1][13]

    • Measure and record the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.

    • Perform statistical analysis to compare the effects of this compound treatment to the vehicle control.

Mandatory Visualizations

Signaling Pathway of Imeglimin's Action

imeglimin_pathway Imeglimin Imeglimin Mitochondria Mitochondria Imeglimin->Mitochondria Targets Pancreatic_Beta_Cell Pancreatic β-cell Imeglimin->Pancreatic_Beta_Cell Liver Liver Imeglimin->Liver Skeletal_Muscle Skeletal Muscle Imeglimin->Skeletal_Muscle Complex_I Complex I (Partial Inhibition) Mitochondria->Complex_I Complex_III Complex III (Activity Restoration) Mitochondria->Complex_III mPTP mPTP Opening Inhibition Mitochondria->mPTP NAD Increased NAD+ Synthesis Mitochondria->NAD ROS Reduced ROS Production Complex_I->ROS Complex_III->ROS Cell_Death Decreased Cell Death (Apoptosis) mPTP->Cell_Death GSIS Amplified Glucose-Stimulated Insulin Secretion (GSIS) NAD->GSIS Contributes to Insulin_Action Enhanced Insulin Action GSIS->Insulin_Action Pancreatic_Beta_Cell->GSIS HGP Decreased Hepatic Glucose Production Insulin_Action->HGP Glucose_Uptake Increased Glucose Uptake Insulin_Action->Glucose_Uptake Liver->HGP Skeletal_Muscle->Glucose_Uptake

Caption: Imeglimin's dual mechanism of action on mitochondrial function and insulin signaling.

Experimental Workflow for Oral Gavage Study

experimental_workflow start Start acclimation Animal Acclimation & Handling Practice start->acclimation fasting Standardized Fasting Period (4-6h) acclimation->fasting formulation Prepare Imeglimin/Vehicle Formulation (Ensure Homogeneity) fasting->formulation dosing Oral Gavage Administration formulation->dosing monitoring Monitor for Adverse Reactions dosing->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt No issues end End monitoring->end Adverse event data_collection Collect Blood Samples at Timed Intervals ogtt->data_collection analysis Data Analysis (AUC, Statistical Tests) data_collection->analysis analysis->end

Caption: A typical experimental workflow for an oral gavage study with Imeglimin.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic start Inconsistent Experimental Results Observed check_compound Verify Compound Integrity & Formulation start->check_compound check_procedure Review Experimental Procedures start->check_procedure check_animals Assess Animal Health & Husbandry start->check_animals compound_ok Compound & Formulation OK? check_compound->compound_ok procedure_ok Procedures Followed Correctly? check_procedure->procedure_ok animals_ok Animals Healthy & Homogenous? check_animals->animals_ok compound_ok->procedure_ok Yes reformulate Reformulate/Re-verify Compound compound_ok->reformulate No procedure_ok->animals_ok Yes retrain Retrain Personnel/Refine Protocol procedure_ok->retrain No re_evaluate_hypothesis Re-evaluate Hypothesis & Experimental Design animals_ok->re_evaluate_hypothesis Yes re_group Re-group Animals/Check for Outliers animals_ok->re_group No reformulate->start retrain->start re_group->start

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Preclinical Showdown: Imeglimin Hydrochloride vs. Metformin in the Fight Against Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For decades, metformin has been the cornerstone of type 2 diabetes (T2D) treatment, a reliable first-line therapy. However, the emergence of a new class of oral antidiabetic agents, the "glimins," with its first member imeglimin, has sparked considerable interest in the scientific community.[1][2] Preclinical studies offer a foundational understanding of a drug's potential, and in this context, a head-to-head comparison with the established standard is crucial. This guide provides an in-depth, objective comparison of imeglimin hydrochloride and metformin based on available preclinical data, focusing on their distinct mechanisms, efficacy in animal models, and safety profiles.

At the Core of the Matter: A Tale of Two Mechanisms

While both imeglimin and metformin exert their glucose-lowering effects by targeting cellular energy metabolism, their molecular mechanisms are distinct.[3][4][5] Metformin, a biguanide, primarily acts by reducing hepatic glucose production.[6][7][8] Imeglimin, the first in a new tetrahydrotriazine-containing class, presents a unique dual mechanism of action: improving insulin secretion from pancreatic β-cells and enhancing insulin sensitivity in the liver and skeletal muscle.[3][4][9]

A key differentiator lies in their interaction with mitochondria. Both drugs modulate the activity of the mitochondrial respiratory chain's Complex I.[10][11] However, metformin is a more potent inhibitor of Complex I, a characteristic linked to its therapeutic effect but also to the rare but serious side effect of lactic acidosis.[10][12][13] Imeglimin, on the other hand, exhibits a more nuanced effect. It partially inhibits Complex I while also restoring the activity of Complex III, leading to a rebalancing of the respiratory chain, reduced reactive oxygen species (ROS) production, and overall improvement in mitochondrial function.[3][4][14]

Signaling Pathways: A Visual Comparison

The distinct molecular interactions of imeglimin and metformin trigger different downstream signaling cascades.

imeglimin_pathway cluster_mito Mitochondrion cluster_beta_cell Pancreatic β-Cell cluster_liver_muscle Liver & Skeletal Muscle imeglimin Imeglimin complex_i Complex I (Partial Inhibition) imeglimin->complex_i complex_iii Complex III (Activity Correction) imeglimin->complex_iii mptp mPTP Opening Prevention imeglimin->mptp insulin_sig Improved Insulin Signaling imeglimin->insulin_sig ros Reduced ROS Production complex_i->ros atp Increased ATP Generation (Glucose-Stimulated) complex_iii->atp nad Increased NAD+ atp->nad apoptosis Reduced Apoptosis (β-Cell Preservation) mptp->apoptosis gsis Amplified GSIS nad->gsis hgo Reduced Hepatic Glucose Output insulin_sig->hgo glucose_uptake Increased Glucose Uptake insulin_sig->glucose_uptake

Caption: Imeglimin's dual-action signaling pathway.

metformin_pathway cluster_liver Liver cluster_mito Mitochondrion cluster_gut Gut cluster_muscle Skeletal Muscle metformin Metformin complex_i Complex I (Inhibition) metformin->complex_i glucose_util Increased Glucose Utilization metformin->glucose_util glp1 Increased GLP-1 Secretion metformin->glp1 insulin_sens Increased Insulin Sensitivity metformin->insulin_sens atp_dec Decreased ATP complex_i->atp_dec ampk AMPK Activation atp_dec->ampk gluconeogenesis Gluconeogenesis (Inhibition) ampk->gluconeogenesis glucose_uptake Increased Peripheral Glucose Uptake insulin_sens->glucose_uptake

Caption: Metformin's primary signaling pathway.

FeatureThis compoundMetformin
Primary Target Organ(s) Pancreas, Liver, Skeletal Muscle[9][14][15]Liver, Gut[6][16]
Mitochondrial Target(s) Partial inhibitor of Complex I, Restores Complex III activity[3][4][14]Inhibitor of Complex I[13][17][18]
Key Signaling Molecule NAD+ (in β-cells)[4][19]AMP-activated protein kinase (AMPK)[16][17]
Effect on Insulin Secretion Amplifies glucose-stimulated insulin secretion (GSIS)[3][9][19]Generally considered neutral or has indirect effects[6]
Effect on Hepatic Glucose Reduces hepatic glucose output[1][15]Primarily suppresses hepatic glucose production[6][7][8]
Effect on Insulin Sensitivity Improves insulin signaling in liver and muscle[9][14][19]Increases insulin sensitivity[7][17]

Efficacy in Preclinical Diabetes Models

Preclinical studies in various rodent models of T2D have demonstrated the potent antihyperglycemic effects of both imeglimin and metformin.

Glycemic Control

In a high-fat, high-sucrose diet (HFHSD) mouse model, a six-week treatment with imeglimin significantly lowered blood glucose, restored normal glucose tolerance, and improved insulin sensitivity.[14] These effects were achieved without significant changes in body weight.[14] Metformin is also well-documented to improve glycemic control in similar preclinical models, primarily by regulating hepatic glucose production and enhancing peripheral insulin sensitivity.[6]

ParameterAnimal ModelImeglimin TreatmentMetformin TreatmentKey Findings
Glucose Tolerance High-Fat, High-Sucrose Diet (HFHSD) Mice6-week treatmentNot specified in the same studyImeglimin restored normal glucose tolerance.[14]
Insulin Sensitivity HFHSD Mice6-week treatmentNot specified in the same studyImeglimin improved whole-body insulin sensitivity.[14]
β-Cell Function db/db mice200 mg/kg/day for 4 weeks (in combination)300 mg/kg/day for 4 weeks (in combination)Combination therapy recovered glucose-responsive insulin secretion and increased β-cell mass.[20][21]
Hepatic Steatosis HFHSD Mice6-week treatmentNot specified in the same studyImeglimin treatment led to a reduction in liver steatosis.[14]
Mitochondrial Function: A Direct Comparison

The differing effects of imeglimin and metformin on the mitochondrial respiratory chain are a central point of comparison.

In isolated liver mitochondria from chronically treated mice, metformin caused significant inhibition of mitochondrial Complex I and mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH).[10] In contrast, imeglimin had only slight effects on Complex I and did not inhibit mGPDH.[10] Studies on Schwann cells showed that imeglimin can protect against mitochondrial dysfunction caused by both high and low glucose by normalizing Complex I activity, reducing ROS, and restoring mitochondrial membrane potential.[22][23] Metformin's inhibition of Complex I is known to decrease mitochondrial respiration and increase aerobic glycolysis.[18]

Mitochondrial ParameterImeglimin EffectMetformin Effect
Complex I Activity Partial, moderate inhibition[3][10]Potent inhibition[10][13][18]
Complex III Activity Restores/corrects deficient activity[3][4][14]No direct enhancing effect reported
ROS Production Reduces oxidative stress[3][4][14][23]Can increase or decrease depending on context[24]
ATP Synthesis Enhances glucose-stimulated ATP generation in islets[3][4]Decreases mitochondrial ATP production[24][25]
mGPDH Activity No significant inhibition[10]Inhibits[10]

Preclinical Safety Profile: The Lactic Acidosis Question

The most significant safety concern with biguanides like metformin is the risk of metformin-associated lactic acidosis (MALA), which is rare but potentially fatal, especially in patients with renal impairment.[5][10] This risk is directly linked to potent Complex I inhibition. Given imeglimin's different mitochondrial profile, preclinical studies have specifically investigated its potential for causing lactic acidosis.

In a dog model of major surgery and a rat model with gentamycin-induced renal insufficiency, metformin administration led to lactate accumulation, a decrease in pH, and mortality at higher doses.[10] Under the same conditions, imeglimin did not induce these effects, even at similar plasma concentrations.[10] These findings strongly suggest that imeglimin has a significantly lower risk of inducing lactic acidosis compared to metformin.[10][11]

Experimental Protocols & Workflows

To ensure the reproducibility and validity of these findings, understanding the experimental design is crucial.

Key Experiment: Comparing Lactic Acidosis Risk in a Renal Impairment Model
  • Objective: To compare the effects of imeglimin and metformin on blood lactate and pH in a model of predisposing conditions for lactic acidosis.

  • Animal Model: Male Wistar rats with gentamycin-induced renal insufficiency.[10]

  • Drug Administration: Continuous intravenous infusion of metformin or imeglimin at doses ranging from 50-100 mg/kg/h.[10]

  • Key Measurements: Arterial blood samples were collected to measure lactate concentrations and pH at baseline and throughout the infusion period.[10]

  • Results: Metformin infusion caused a dose-dependent increase in lactatemia and a decrease in pH, leading to mortality at the highest dose. Imeglimin infusion did not significantly alter lactate or pH levels compared to vehicle controls.[10]

Typical Experimental Workflow for Efficacy Studies

experimental_workflow start Animal Model Selection (e.g., HFHSD Mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization diet Induction of T2D (e.g., 16-week High-Fat High-Sucrose Diet) acclimatization->diet grouping Randomization into Groups (Vehicle, Imeglimin, Metformin) diet->grouping treatment Chronic Drug Administration (e.g., 6 weeks via oral gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Fasting Glucose) treatment->monitoring testing Metabolic Testing (OGTT, ITT) treatment->testing endpoint Terminal Endpoint: Tissue Collection (Liver, Muscle, Pancreas) testing->endpoint analysis Ex vivo Analysis (Mitochondrial Respiration, Western Blot, Histology) endpoint->analysis

Caption: Generalized workflow for preclinical diabetes model studies.

Conclusion

Preclinical data paint a clear picture of two distinct, potent oral antidiabetic agents. Metformin remains a powerful tool, primarily targeting the liver to curb glucose production through AMPK activation and potent mitochondrial Complex I inhibition. Imeglimin emerges as a novel agent with a unique dual mechanism that not only improves insulin sensitivity and reduces hepatic glucose output but also enhances the pancreas's ability to secrete insulin in a glucose-dependent manner.

The key distinction lies in their mitochondrial interactions. Imeglimin's ability to rebalance the respiratory chain rather than solely inhibiting it appears to confer a significant safety advantage, particularly a lower intrinsic risk of lactic acidosis.[10] Furthermore, its demonstrated effects on preserving β-cell mass and function in animal models suggest a potential for disease-modifying benefits, a compelling area for future research.[3][20][26] While metformin is and will remain a critical part of the T2D therapeutic arsenal, imeglimin represents a promising evolution, offering a different, and in some respects, more targeted approach to correcting the core metabolic dysfunctions of type 2 diabetes.

References

Imeglimin Hydrochloride as an Add-on to Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Imeglimin hydrochloride when used as an add-on therapy to metformin for the treatment of type 2 diabetes (T2D). It synthesizes data from key clinical trials, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Executive Summary

Imeglimin, the first in a new class of oral antidiabetic agents known as glimins, demonstrates a novel mechanism of action by targeting mitochondrial bioenergetics.[1] When added to metformin, the first-line therapy for T2D, Imeglimin shows statistically significant improvements in glycemic control. Clinical data indicates that the combination therapy leads to greater reductions in HbA1c and fasting plasma glucose (FPG) compared to metformin alone.[2] The distinct yet complementary mechanisms of action of Imeglimin and metformin—targeting mitochondrial function and AMP-activated protein kinase (AMPK) signaling, respectively—provide a strong rationale for their combined use.[3][[“]]

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from key clinical studies evaluating the efficacy of Imeglimin as an add-on therapy to metformin.

Table 1: 12-Week, Randomized, Double-Blind, Placebo-Controlled, Phase II Study [2]

ParameterMetformin + Imeglimin (1500 mg twice daily)Metformin + PlaceboPlacebo-Subtracted Differencep-value
Change in HbA1c from Baseline (%) -0.65-0.21-0.44< 0.001
Change in FPG from Baseline (mg/dL) -0.91+0.36-1.27< 0.001
Change in Proinsulin/Insulin Ratio from Baseline -7.5+11.81-19.310.007
Patients Achieving HbA1c < 7% 14.3%3.8%-0.04
Patients with HbA1c Decrease ≥ 0.5% 63.6%36.4%-0.001

Table 2: 24-Week, Multicenter, Prospective, Randomized, Open-Label, Parallel-Group Comparison Study (MEGMI Study) [5]

ParameterAdd-on ImegliminMetformin Dose EscalationDifference in Changep-value
Change in HbA1c from Baseline (%) -0.68-0.47-0.210.038
Baseline HbA1c (%) 7.61 ± 0.487.56 ± 0.61--
End of Study HbA1c (%) 6.93 ± 0.497.09 ± 0.56--

Table 3: Acute Effects on 24-Hour Glucose Profile via Continuous Glucose Monitoring (CGM) [6][7]

ParameterBaseline (Metformin alone)After Imeglimin Add-onp-value
24-h Mean Glucose (mg/dL) 161.6 ± 48.0138.9 ± 32.2< 0.0001
Time in Range (70-180 mg/dL) (%) 69.9 ± 23.980.6 ± 21.0< 0.0001
Standard Deviation of 24-h Glucose (mg/dL) 41.6 ± 13.632.8 ± 11.6< 0.0001
Mean Amplitude of Glycemic Excursions (MAGE) (mg/dL) 103.3 ± 34.882.9 ± 31.2< 0.0001

Experimental Protocols

12-Week Phase II Study Protocol[2]
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 156 patients with T2D inadequately controlled with a stable maximum tolerated dose of metformin (1,500–2,000 mg/day).

  • Intervention: Patients were randomized on a 1:1 basis to receive either Imeglimin (1,500 mg twice daily) or a placebo, in addition to their ongoing metformin regimen.

  • Primary Efficacy Outcome: The change in HbA1c from baseline to week 12.

  • Secondary Efficacy Outcomes: Changes in fasting plasma glucose (FPG) and the proinsulin/insulin ratio.

  • Analysis: Efficacy analyses were performed on the intent-to-treat population, with the last observation carried forward for missing data. An analysis of covariance (ANCOVA) model was used, with treatment and country as fixed effects and baseline HbA1c as a covariate.

MEGMI Study Protocol[8][9]
  • Study Design: A 24-week, multicenter, prospective, randomized, open-label, parallel-group comparison study.

  • Participants: 70 patients with T2D being treated with a dipeptidyl peptidase-4 (DPP-4) inhibitor plus low-dose metformin (500–1000 mg/day) for over 12 weeks, with an HbA1c level between 7.0% and 9.9%.

  • Intervention: Participants were randomized to either receive add-on Imeglimin (1000 mg twice daily) or metformin dose escalation for 24 weeks.

  • Primary Endpoint: The change in HbA1c after 24 weeks.

  • Secondary Endpoints: Changes in blood pressure, pulse rate, body weight, abdominal circumference, other laboratory parameters, and the incidence of adverse events.

Continuous Glucose Monitoring (CGM) Study Protocol[6][7]
  • Study Design: A study investigating the acute effects of add-on Imeglimin to metformin on the 24-hour glucose profile.

  • Participants: 30 outpatients with T2D inadequately controlled with metformin.

  • Intervention: Continuous glucose monitoring was used for 14 consecutive days. Imeglimin (2,000 mg/day) was initiated on day 7.

  • Data Comparison: CGM parameters from days 4-6 (before Imeglimin) were compared with days 11-13 (after Imeglimin initiation).

  • Measured Parameters: 24-hour mean glucose, time in range (70-180 mg/dL), standard deviation of 24-hour glucose, and mean amplitude of glycemic excursions (MAGE).

Signaling Pathways and Mechanisms of Action

The synergistic effect of Imeglimin and metformin stems from their distinct but complementary mechanisms of action at the cellular level.

Imeglimin's Mechanism of Action

Imeglimin's primary mode of action is the modulation of mitochondrial function.[3][8][9] It improves cellular energy metabolism, which in turn enhances both insulin secretion and insulin sensitivity.[10]

G cluster_0 Mitochondrion cluster_1 Pancreatic β-cell cluster_2 Liver & Skeletal Muscle imeglimin Imeglimin complex1 Mitochondrial Complex I (Partial Inhibition) imeglimin->complex1 complex3 Mitochondrial Complex III (Correction) imeglimin->complex3 nad Increased NAD+ Synthesis imeglimin->nad Induces hgp Decreased Hepatic Glucose Production imeglimin->hgp Improves insulin signaling uptake Increased Muscle Glucose Uptake imeglimin->uptake Improves insulin signaling ros Reduced Reactive Oxygen Species (ROS) complex1->ros Leads to atp Increased ATP Production complex3->atp Contributes to bcell β-cell Mass Preservation ros->bcell Protects from oxidative stress gsis Amplified Glucose-Stimulated Insulin Secretion (GSIS) atp->gsis Enhances nad->gsis Enhances via Ca++ mobilization

Caption: Imeglimin's mitochondrial mechanism of action.

Metformin's Mechanism of Action

Metformin's primary glucose-lowering effect is attributed to the inhibition of hepatic gluconeogenesis, largely mediated through the activation of AMP-activated protein kinase (AMPK).[[“]][11][12][13]

G cluster_0 Hepatocyte cluster_1 Skeletal Muscle & Intestine metformin Metformin complex1_met Mitochondrial Complex I Inhibition metformin->complex1_met muscle_uptake Increased Peripheral Glucose Uptake metformin->muscle_uptake Improves insulin sensitivity via AMPK intestinal_absorption Decreased Intestinal Glucose Absorption metformin->intestinal_absorption amp_atp Increased AMP:ATP Ratio complex1_met->amp_atp ampk AMPK Activation amp_atp->ampk gluconeogenesis Decreased Hepatic Gluconeogenesis ampk->gluconeogenesis Inhibits gene expression

Caption: Metformin's primary mechanism via AMPK activation.

Combined Therapeutic Workflow

The logical workflow for considering Imeglimin as an add-on therapy to metformin in a clinical setting is outlined below.

G start Patient with T2D on Metformin Monotherapy assessment Assess Glycemic Control (HbA1c, FPG) start->assessment inadequate Glycemic Control Inadequate assessment->inadequate add_imeglimin Initiate Add-on Therapy: This compound inadequate->add_imeglimin Yes continue_therapy Continue Combination Therapy and Regular Monitoring inadequate->continue_therapy No monitor Monitor Efficacy and Safety (HbA1c, FPG, Adverse Events) add_imeglimin->monitor target_achieved Glycemic Targets Achieved? monitor->target_achieved target_achieved->continue_therapy Yes reassess Reassess Treatment Plan: Consider Dose Adjustment or Alternative/Additional Therapies target_achieved->reassess No

Caption: Clinical workflow for Imeglimin add-on therapy.

Conclusion

The addition of this compound to metformin therapy presents a promising and effective strategy for managing type 2 diabetes in patients with inadequate glycemic control on metformin alone. The dual mechanism of action, targeting both mitochondrial dysfunction and AMPK signaling pathways, leads to significant improvements in key glycemic parameters. The data from randomized controlled trials and observational studies consistently support the efficacy and safety of this combination therapy. Further research into the long-term benefits and cardiovascular outcomes of this combination is warranted.

References

Imeglimin Hydrochloride: A Comparative Guide to its Therapeutic Efficacy in Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imeglimin hydrochloride's performance against other established anti-diabetic agents, supported by experimental data from preclinical and clinical studies.

Executive Summary

Imeglimin is the first in a new class of oral anti-diabetic drugs known as "glimins".[1] It exhibits a unique dual mechanism of action that targets the two primary pathophysiological defects of type 2 diabetes: impaired insulin secretion and decreased insulin sensitivity.[2][3] This is achieved primarily through its beneficial effects on mitochondrial function.[2][3] Preclinical and clinical data demonstrate Imeglimin's efficacy in improving glycemic control, both as a monotherapy and in combination with other anti-diabetic drugs like metformin and sitagliptin.[4][5]

Mechanism of Action: A Dual Approach to Glycemic Control

Imeglimin's therapeutic efficacy stems from its ability to modulate mitochondrial bioenergetics, which in turn leads to two key benefits:

  • Enhanced Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin improves the function of pancreatic β-cells, leading to increased insulin secretion in response to elevated glucose levels.[2][3] This effect is distinct from sulfonylureas as it is glucose-dependent, thereby reducing the risk of hypoglycemia.

  • Improved Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[2][3] It has been shown to increase glucose uptake in muscle cells and suppress hepatic glucose production.[4]

At the molecular level, Imeglimin is understood to partially inhibit mitochondrial respiratory chain Complex I and restore the activity of Complex III. This rebalances the respiratory chain, reduces the production of reactive oxygen species (ROS), and prevents mitochondrial permeability transition pore (mPTP) opening, which is implicated in cell death.[2][3]

Signaling Pathway

cluster_Mitochondrion Mitochondrion cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Peripheral_Tissues Liver & Skeletal Muscle Complex_I Complex I ROS Reduced ROS Production Complex_I->ROS Leads to Complex_III Complex III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP Increased ATP Production ATP_Synthase->ATP mPTP Inhibition of mPTP Opening Beta_Cell_Survival Increased β-Cell Survival mPTP->Beta_Cell_Survival GSIS Enhanced Glucose-Stimulated Insulin Secretion (GSIS) ATP->GSIS Imeglimin_mito Imeglimin Imeglimin_mito->Complex_I Partial Inhibition Imeglimin_mito->Complex_III Restores Activity Imeglimin_mito->mPTP Insulin_Sensitivity Improved Insulin Sensitivity Imeglimin_mito->Insulin_Sensitivity Contributes to Glucose_Uptake Increased Glucose Uptake (Muscle) Insulin_Sensitivity->Glucose_Uptake HGP Decreased Hepatic Glucose Production (Liver) Insulin_Sensitivity->HGP

Caption: Imeglimin's dual mechanism of action targeting mitochondrial function.

Comparative Efficacy Data

The following tables summarize the key efficacy data for this compound in comparison to placebo and other anti-diabetic agents from various clinical trials.

Table 1: Imeglimin Monotherapy vs. Placebo
Study PhaseDurationTreatment GroupNBaseline HbA1c (%)Change in HbA1c from Baseline (%)Baseline FPG (mg/dL)Change in FPG from Baseline (mg/dL)Reference
Phase IIb24 weeksImeglimin 1500 mg BID678.5-1.00~180-25.2[6]
Placebo688.5-0.06~180+1.8[6]
Phase III (TIMES 1)24 weeksImeglimin 1000 mg BID1067.93-0.87154.4-22.1[2]
Placebo1077.93+0.03154.4+3.6[2]
Table 2: Imeglimin as Add-on Therapy
Study PhaseDurationBackground TherapyTreatment GroupNBaseline HbA1c (%)Change in HbA1c from Baseline (%)Baseline FPG (mg/dL)Change in FPG from Baseline (mg/dL)Reference
Phase II12 weeksMetforminImeglimin 1500 mg BID778.5-0.65~175-16.4[7]
Placebo788.5-0.21~175-6.5[7]
Phase II12 weeksSitagliptinImeglimin 1500 mg BID818.5-0.60~178-16.8
Placebo888.5+0.12~178-2.0

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Imeglimin's therapeutic efficacy are provided below.

Preclinical Evaluation in Diabetic Animal Models

Objective: To assess the anti-hyperglycemic effect of Imeglimin in established animal models of type 2 diabetes.

Animal Models:

  • Streptozotocin (STZ)-induced diabetic rats: This model is characterized by β-cell destruction and subsequent insulin deficiency.

  • Goto-Kakizaki (GK) rats: A non-obese model of spontaneous type 2 diabetes with a primary defect in β-cell function.

  • Zucker diabetic fatty (ZDF) rats: A model of obesity-induced insulin resistance and subsequent β-cell failure.

  • db/db mice: A model of severe obesity, insulin resistance, and diabetes.

  • High-fat, high-sucrose diet (HFHSD) mice: A diet-induced model of obesity and insulin resistance.

Experimental Workflow:

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Select Diabetic Animal Model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Glucose, Insulin, etc.) acclimatization->baseline randomization Randomize into Groups (Vehicle, Imeglimin, Comparator) baseline->randomization dosing Daily Oral Gavage (e.g., 4-8 weeks) randomization->dosing ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt itt Insulin Tolerance Test (ITT) dosing->itt biochemical Biochemical Analysis (HbA1c, Lipids) dosing->biochemical histology Pancreatic Histology (β-cell mass) dosing->histology

Caption: A generalized experimental workflow for preclinical evaluation.

Methodology:

  • Animal Selection and Acclimatization: Male rats or mice of the selected diabetic model are acclimatized for at least one week before the start of the experiment.

  • Baseline Measurements: Blood samples are collected to determine baseline levels of fasting plasma glucose, insulin, and HbA1c.

  • Randomization and Treatment: Animals are randomized into treatment groups: vehicle control, Imeglimin (at various doses, e.g., 10-200 mg/kg), and a positive control (e.g., metformin or sitagliptin). The compounds are administered daily via oral gavage for a specified period (e.g., 4 to 12 weeks).

  • Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a glucose bolus (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) to assess glucose disposal.

  • Insulin Tolerance Test (ITT): After a short fast, insulin (e.g., 0.75 U/kg) is injected intraperitoneally. Blood glucose is measured at several time points to evaluate insulin sensitivity.

  • Biochemical and Histological Analysis: At the end of the study, terminal blood samples are collected for HbA1c and lipid profile analysis. The pancreas is harvested for histological examination of β-cell mass and apoptosis.

Mitochondrial Function Assays

Objective: To evaluate the effect of Imeglimin on mitochondrial respiration and ATP production.

Methodology:

  • Cell Culture: Experiments are typically performed on isolated mitochondria from relevant tissues (e.g., liver, muscle) of diabetic animal models or in cell lines such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts).

  • Oxygen Consumption Rate (OCR) Measurement: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure OCR.

    • Cells or isolated mitochondria are seeded in a microplate.

    • A baseline OCR is established.

    • Imeglimin or vehicle is injected, and the change in OCR is monitored.

    • Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to dissect the different components of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • ATP Production Assay: Cellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay.

  • Reactive Oxygen Species (ROS) Measurement: Cellular ROS production is measured using fluorescent probes such as MitoSOX Red.

Conclusion

This compound presents a novel therapeutic approach for the management of type 2 diabetes with a unique mechanism of action centered on the improvement of mitochondrial function. The data from both preclinical and clinical studies demonstrate its efficacy in improving glycemic control, both as a monotherapy and as an add-on to existing therapies. Its distinct mechanism suggests a potential for complementary use with other anti-diabetic agents. Further long-term studies will be crucial to fully elucidate its position in the therapeutic landscape for type 2 diabetes.

References

Imeglimin Hydrochloride: A Meta-Analysis of Clinical Trial Performance in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Imeglimin, the first in a new class of oral antihyperglycemic agents known as the "glimins," presents a novel dual mechanism of action for the management of type 2 diabetes. By targeting mitochondrial bioenergetics, it uniquely addresses both insulin secretion and insulin sensitivity. This guide provides a meta-analytical perspective on the clinical trial data for Imeglimin hydrochloride, comparing its efficacy and safety against placebo and other established diabetes therapies, including metformin and sitagliptin.

Mechanism of Action: A Dual Approach to Glycemic Control

Imeglimin's therapeutic effects stem from its ability to modulate mitochondrial function, a key factor in the pathophysiology of type 2 diabetes.[1][2] Its mechanism involves two primary pathways:

  • Enhancement of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, Imeglimin amplifies insulin release in the presence of high glucose. It increases the cellular pool of nicotinamide adenine dinucleotide (NAD+) and augments ATP production.[1][3] This process is linked to the generation of cyclic ADP ribose (cADPR), a second messenger that mobilizes intracellular calcium, a critical step for insulin granule exocytosis.[3][4]

  • Improvement of Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues. It has been shown to increase glucose uptake in skeletal muscle and reduce hepatic glucose output.[1][2] At a cellular level, it partially inhibits Complex I and corrects deficient Complex III activity in the mitochondrial respiratory chain, which leads to reduced reactive oxygen species (ROS) formation and protects against mitochondrial-mediated cell death.[1]

Imeglimin Signaling Pathway cluster_Mitochondria Mitochondrial Bioenergetics cluster_BetaCell Pancreatic β-Cell cluster_PeripheralTissues Liver & Skeletal Muscle Imeglimin Imeglimin Complex_I Complex I (Partial Inhibition) Imeglimin->Complex_I Complex_III Complex III (Activity Correction) Imeglimin->Complex_III NAD Increased NAD+ Pool (Salvage Pathway) Imeglimin->NAD Insulin_Sensitivity Improved Insulin Sensitivity Imeglimin->Insulin_Sensitivity ROS Reduced ROS Production Complex_I->ROS ATP Increased ATP Levels Complex_III->ATP CD38 CD38 NAD->CD38 cADPR Increased cADPR CD38->cADPR Ca2 Ca2+ Mobilization from ER cADPR->Ca2 GSIS Amplified GSIS Ca2->GSIS Glucose_Uptake Increased Glucose Uptake (Muscle) Insulin_Sensitivity->Glucose_Uptake HGP Decreased Hepatic Glucose Production Insulin_Sensitivity->HGP

Caption: Imeglimin's dual mechanism of action targeting mitochondrial function.

Efficacy of Imeglimin in Clinical Trials

A meta-analysis of randomized controlled trials has demonstrated the efficacy of Imeglimin in improving glycemic control in adults with type 2 diabetes, both as a monotherapy and as an add-on to other antidiabetic agents.

Imeglimin Monotherapy vs. Placebo

Data from multiple trials, including the pivotal TIMES 1 study in Japan, show that Imeglimin monotherapy leads to statistically significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.

Trial/Meta-analysisImeglimin DoseN (Imeglimin/Placebo)DurationBaseline HbA1c (%)Placebo-Subtracted ΔHbA1c (%) (95% CI)Placebo-Subtracted ΔFPG (mg/dL)Reference(s)
TIMES 1 1000 mg BID106 / 10724 weeks~7.9-0.87 (-1.04 to -0.69)-18.5[5]
Hagi et al. 2023 (Meta-analysis) 1000 mg BID517 (total)N/AN/A-0.71 (-1.07 to -0.36)N/A[2]
Hagi et al. 2023 (Meta-analysis) 1500 mg BID448 (total)N/AN/A-0.53 (-0.98 to -0.08)N/A[2]
El-Atrash et al. 2021 (Meta-analysis) Various1555 (total)N/AN/AStatistically Significant (p<0.00001)Statistically Significant (p<0.00001)[6]
Imeglimin as Add-on Therapy

Imeglimin has shown significant efficacy when used in combination with other common antidiabetic medications.

Add-on to Metformin

TrialImeglimin DoseN (Imeglimin/Placebo)DurationBaseline HbA1c (%)Placebo-Subtracted ΔHbA1c (%) (95% CI)Placebo-Subtracted ΔFPG (mg/dL)Reference(s)
Fouqueray et al. 2013 1500 mg BID78 / 7812 weeks~8.0-0.44 (p<0.001)-1.27[3]

Add-on to Sitagliptin

TrialImeglimin DoseN (Imeglimin/Placebo)DurationBaseline HbA1c (%)Placebo-Subtracted ΔHbA1c (%) (95% CI)Placebo-Subtracted ΔFPG (mmol/L)Reference(s)
Fouqueray et al. 2014 1500 mg BID81 / 8812 weeks8.5-0.72 (p<0.001)-0.82 (p=0.014)[1][7]

Add-on to Insulin (TIMES 3)

TrialImeglimin DoseN (Imeglimin/Placebo)DurationBaseline HbA1c (%)Placebo-Subtracted ΔHbA1c (%) (95% CI)Reference(s)
TIMES 3 1000 mg BID108 / 10716 weeks~8.8-0.60 (-0.80 to -0.40)[8]

Head-to-Head Comparison: Imeglimin vs. Metformin

Direct comparisons suggest Imeglimin has a comparable glucose-lowering effect to metformin, but with a different mechanism of action and side effect profile.

StudyImeglimin DoseMetformin DoseDurationKey FindingsReference(s)
Randomized Controlled Trial 2000 mg/day1000 mg/day24 weeksSimilar HbA1c reduction. Imeglimin significantly increased insulin levels, while metformin did not. Imeglimin increased both GLP-1 and GIP levels; metformin only increased GLP-1.[9]
MEGMI Study (Add-on) 2000 mg/day (add-on)Dose escalation24 weeksAdd-on Imeglimin resulted in a greater HbA1c improvement compared to metformin dose escalation (change difference: -0.21%).[10]

Safety and Tolerability Profile

Across multiple clinical trials and meta-analyses, Imeglimin has demonstrated a favorable safety and tolerability profile.

Adverse Event ProfileImegliminMetforminSitagliptin
Common Adverse Events Nausea, diarrhea, abdominal pain, headache.[7] Generally mild to moderate and often transient.[8]Diarrhea, nausea, abdominal pain, flatulence.[6]Headaches, upper respiratory tract infections, stuffy/runny nose, sore throat.[4][10]
Hypoglycemia Low risk when used as monotherapy.[11] No severe hypoglycemia reported in major trials.[5][8]Low risk as monotherapy.[12]Low risk as monotherapy, but can occur when combined with insulin or sulfonylureas.[10]
Gastrointestinal Tolerability Generally considered to have better gastrointestinal tolerability than metformin.[8]High incidence of gastrointestinal side effects.[6]Generally well-tolerated.
Serious Adverse Events No significant increase in serious adverse events compared to placebo.[2][6]Rare but serious risk of lactic acidosis, particularly in patients with renal impairment.[6]Rare reports of pancreatitis, hypersensitivity reactions, severe joint pain, and bullous pemphigoid.[3][13]

Experimental Protocols

The clinical trials referenced in this guide followed standardized methodologies for assessing efficacy and safety.

Experimental Workflow for a Typical Phase 3 Trial (e.g., TIMES 1)

cluster_Screening Screening & Run-in cluster_Randomization Randomization cluster_Treatment Treatment Period (e.g., 24 Weeks) cluster_Assessments Assessments cluster_Analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Run_in Placebo Run-in Period Informed_Consent->Run_in Randomization Randomization (1:1) Run_in->Randomization Imeglimin_Arm Imeglimin (e.g., 1000 mg BID) Randomization->Imeglimin_Arm Placebo_Arm Matched Placebo BID Randomization->Placebo_Arm Baseline Baseline Assessment (HbA1c, FPG, Safety Labs) Periodic Periodic Visits (e.g., Weeks 4, 8, 12, 16, 20, 24) Baseline->Periodic Endpoint End-of-Treatment Assessment Periodic->Endpoint Primary_Endpoint Primary Endpoint Analysis (Change in HbA1c from baseline) Endpoint->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (FPG, Responders, etc.) Endpoint->Secondary_Endpoints Safety_Analysis Safety Analysis (Adverse Events) Endpoint->Safety_Analysis

Caption: Generalized workflow of a randomized, placebo-controlled Imeglimin trial.
Key Methodologies

  • Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were typically measured at a central laboratory using high-performance liquid chromatography (HPLC), which is a standardized and highly accurate method for this assessment.[14]

  • Fasting Plasma Glucose (FPG) Measurement: FPG was measured from venous blood samples collected after an overnight fast (typically ≥8 hours). The analysis was generally performed at a central laboratory using a standard enzymatic method (e.g., hexokinase).

  • Safety Assessments: Safety and tolerability were evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and standard clinical laboratory tests (hematology, biochemistry, urinalysis).

  • Statistical Analysis: The primary efficacy endpoint, the change in HbA1c from baseline, was typically analyzed using an Analysis of Covariance (ANCOVA) model, with treatment as a fixed effect and baseline HbA1c as a covariate.

Conclusion

The meta-analysis of clinical trial data indicates that this compound is an effective and well-tolerated oral antihyperglycemic agent for the treatment of type 2 diabetes. Its unique dual mechanism of targeting both insulin secretion and insulin sensitivity distinguishes it from other available therapies. As a monotherapy, it provides significant glycemic improvement over placebo. As an add-on therapy, it offers additional benefits when combined with metformin, sitagliptin, and insulin. Its favorable safety profile, particularly the low risk of hypoglycemia and good gastrointestinal tolerability compared to metformin, makes it a promising therapeutic option for a broad range of patients with type 2 diabetes.

References

Long-Term Safety and Efficacy of Imeglimin Hydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Imeglimin hydrochloride, a first-in-class oral antidiabetic agent, has emerged as a novel therapeutic option for type 2 diabetes (T2D). This guide provides a comprehensive comparison of the long-term safety and efficacy of Imeglimin with established treatments, metformin and sitagliptin, supported by data from key clinical trials. Detailed experimental protocols and visualizations of its mechanism of action and clinical trial workflow are included to provide a thorough resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Glycemic Control

Imeglimin's unique mechanism of action targets mitochondrial bioenergetics, addressing two core pathophysiological defects in T2D.[1][2] It works by:

  • Improving Insulin Secretion: Imeglimin enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]

  • Enhancing Insulin Sensitivity: It improves insulin sensitivity in the liver and skeletal muscle.[1][2]

This dual action is achieved by modulating mitochondrial function, specifically by inhibiting Complex I and restoring Complex III activity in the electron transport chain.[1][2] This leads to an increase in ATP production and a reduction in reactive oxygen species (ROS), ultimately improving cellular metabolic function.

cluster_Mitochondrion Mitochondrion cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Liver_Muscle Liver & Skeletal Muscle Imeglimin Imeglimin Complex_I Complex I (Inhibition) Imeglimin->Complex_I Complex_III Complex III (Restoration) Imeglimin->Complex_III ATP_Production Increased ATP Production Complex_I->ATP_Production Modulates ROS_Reduction Reduced ROS Complex_I->ROS_Reduction Leads to Complex_III->ATP_Production Enhances Complex_III->ROS_Reduction Contributes to GSIS Glucose-Stimulated Insulin Secretion ATP_Production->GSIS Triggers Insulin_Sensitivity Improved Insulin Sensitivity ROS_Reduction->Insulin_Sensitivity Contributes to Glycemic_Control Glycemic_Control GSIS->Glycemic_Control Improves Insulin_Sensitivity->Glycemic_Control Improves

Figure 1: Imeglimin's Signaling Pathway

Long-Term Efficacy: Comparative Clinical Data

The pivotal Phase 3 clinical trial program in Japan, known as TIMES (Trials of Imeglimin for Efficacy and Safety) , provides robust long-term data on Imeglimin's efficacy. The following tables summarize key efficacy endpoints from the TIMES program and compare them with long-term data for metformin and sitagliptin.

Table 1: Long-Term Efficacy of Imeglimin (TIMES Trials)
Trial Treatment Arm Duration Mean Change in HbA1c from Baseline
TIMES 1 [3][4][5]Imeglimin 1000 mg twice daily24 Weeks-0.87% (placebo-corrected)
TIMES 2 [6][7][8]Imeglimin 1000 mg twice daily (Monotherapy)52 Weeks-0.46%
Imeglimin + Other Oral Antidiabetics52 Weeks-0.56% to -0.92%
TIMES 3 [2][3][9][10]Imeglimin 1000 mg twice daily + Insulin52 Weeks-0.64%
Table 2: Long-Term Efficacy of Metformin and Sitagliptin
Drug Study/Analysis Duration Mean Change in HbA1c from Baseline
Metformin Diabetes Prevention Program Outcomes Study[11]~10 YearsSustained reduction in diabetes incidence
Systematic Review (Older Adults)[12]VariableSimilar or better efficacy than other treatments
Sitagliptin Post-Marketing Surveillance (Japan)[13][14]3 Years-0.68%
Retrospective Study (Elderly)[15]24 MonthsSignificant and sustained reduction

Long-Term Safety and Tolerability Profile

Imeglimin has demonstrated a favorable long-term safety and tolerability profile, with a low incidence of hypoglycemia.

Table 3: Long-Term Safety of Imeglimin (TIMES Trials)
Trial Key Safety Findings Adverse Events of Note
TIMES 1 [3][4][5][16]Overall incidence of adverse events similar to placebo (44.3% vs. 44.9%).Mild gastrointestinal symptoms. Low incidence of hypoglycemia (2.8% vs. 0.9% for placebo).
TIMES 2 [6][7][8]Most treatment-emergent adverse events were mild or moderate. Serious TEAEs were infrequent (5.6%) and not related to the study drug.No clinically significant changes in ECG, vital signs, or laboratory tests.
TIMES 3 [2][3][9][10]Incidence of adverse events and serious adverse events was similar to the placebo group.Number of patients experiencing hypoglycemia was similar in both groups, with all events in the Imeglimin group being mild.
Table 4: Long-Term Safety of Metformin and Sitagliptin
Drug Key Safety Findings Adverse Events of Note
Metformin Generally well-tolerated.[11]Gastrointestinal side effects are the most common.[12] Risk of lactic acidosis is rare and associated with contraindications.[12]
Sitagliptin Good long-term safety profile.[13][14]No additional safety concerns identified in long-term post-marketing surveillance.[13][14] Cardiovascular events were infrequent.[13]

Experimental Protocols: A Glimpse into the TIMES 1 Trial

To ensure transparency and reproducibility, the following provides a detailed overview of the experimental protocol for the TIMES 1 trial.

TIMES 1 Trial Protocol [1][3][4][5][16]

  • Study Design: A 24-week, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial conducted at 30 sites in Japan.

  • Participants: 213 Japanese patients with type 2 diabetes aged ≥20 years, with HbA1c levels between 7.0% and 10.0%, who were inadequately controlled with diet and exercise alone.

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Imeglimin (1000 mg) or a matching placebo twice daily.

  • Intervention: Oral administration of Imeglimin 1000 mg or placebo twice daily for 24 weeks.

  • Primary Endpoint: Change in HbA1c from baseline at week 24.

  • Secondary Endpoints: Changes in fasting plasma glucose (FPG), and other glycemic and non-glycemic parameters.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

Screening Screening (Inclusion/Exclusion Criteria) Washout 8-Week Washout (for previously treated patients) Screening->Washout Run_in 4-Week Placebo Run-in Washout->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_Imeglimin Imeglimin 1000 mg BID (24 Weeks) Randomization->Treatment_Imeglimin Group A Treatment_Placebo Placebo BID (24 Weeks) Randomization->Treatment_Placebo Group B Follow_up 1-Week Follow-up Treatment_Imeglimin->Follow_up Treatment_Placebo->Follow_up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis

Figure 2: TIMES 1 Experimental Workflow

Conclusion

Long-term clinical data from the TIMES program establish this compound as a safe and effective treatment for type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. Its unique mitochondrial mechanism of action offers a complementary approach to existing therapies. When compared to established treatments like metformin and sitagliptin, Imeglimin demonstrates comparable efficacy in HbA1c reduction with a favorable safety profile, particularly regarding the low risk of hypoglycemia. The detailed experimental protocols of the TIMES trials provide a robust foundation for these findings. For researchers and drug development professionals, Imeglimin represents a promising therapeutic agent with a distinct mechanism that warrants further investigation for its potential long-term benefits in the management of type 2 diabetes and its associated complications.

References

Comparative Analysis of Imeglimin Hydrochloride's Effect on Cardiovascular Outcomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Imeglimin hydrochloride's cardiovascular outcomes against other leading anti-diabetic drug classes. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview for informed decision-making in drug development and research.

Imeglimin, a novel oral anti-diabetic agent, presents a unique mechanism of action by targeting mitochondrial bioenergetics. While its efficacy in glycemic control is established, its cardiovascular safety and potential benefits remain an area of active investigation. This guide contrasts the current understanding of Imeglimin's cardiovascular profile with that of established therapies: metformin, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, for which extensive cardiovascular outcome data are available.

Quantitative Comparison of Cardiovascular Outcomes

The following table summarizes the key cardiovascular outcomes from major clinical trials for Imeglimin and its comparators. It is crucial to note that dedicated large-scale cardiovascular outcome trials for Imeglimin are not yet available; the data presented are from smaller studies and may not be directly comparable to the robust datasets of other agents.

Drug ClassDrug(s)Key Clinical Trial(s)Primary Efficacy Endpoint (Glycemic Control)Major Adverse Cardiovascular Events (MACE)Cardiovascular DeathHospitalization for Heart Failure
Glimins ImegliminTIMES 1Significant HbA1c reduction vs. placebo[1][2][3][4]Data from large-scale CVOTs unavailable. A small study in patients with heart failure reported MACE in 14% of patients, but the association with Imeglimin was unclear.[1][5][6][7]Data from large-scale CVOTs unavailable.Data from large-scale CVOTs unavailable.
Biguanides MetforminUKPDSSignificant reduction in diabetes-related endpoints.Reduced risk of MACE.[8]Reduced risk of diabetes-related death.[8]Data suggests a reduced risk of heart failure.[9]
SGLT2 Inhibitors EmpagliflozinEMPA-REG OUTCOMESuperior glycemic control vs. placebo.14% relative risk reduction in 3-point MACE (CV death, non-fatal MI, non-fatal stroke).[10][11]38% relative risk reduction.[10][12]35% relative risk reduction.[10][11]
DapagliflozinDECLARE-TIMI 58Superior glycemic control vs. placebo.Non-inferior to placebo for MACE; did not demonstrate superiority.[13][14][15]Lower rate of cardiovascular death or hospitalization for heart failure (composite endpoint).[13][16]27% relative risk reduction.[13]
GLP-1 Receptor Agonists LiraglutideLEADERSuperior glycemic control vs. placebo.[17]13% relative risk reduction in 3-point MACE.[18]22% relative risk reduction.[18]Neutral effect.[18]
Semaglutide (s.c. & oral)SUSTAIN-6 & PIONEER 6Superior glycemic control vs. placebo.Significant reduction in MACE.[19][20][21][22]Significant reduction in cardiovascular and all-cause mortality (oral semaglutide in PIONEER 6).[21]Neutral effect.[19][22]

Experimental Protocols: A Methodological Overview

Understanding the design of key cardiovascular outcome trials is essential for interpreting their findings. Below are summaries of the methodologies for landmark trials of the comparator drugs.

EMPA-REG OUTCOME (Empagliflozin)
  • Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.

  • Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.

  • Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).

  • Follow-up: Median observation time of 3.1 years.

DECLARE-TIMI 58 (Dapagliflozin)
  • Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in patients with type 2 diabetes with or at risk for atherosclerotic cardiovascular disease.[16]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[23]

  • Participants: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors.[23]

  • Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[14]

  • Co-Primary Outcomes: 1) MACE (cardiovascular death, myocardial infarction, or ischemic stroke) and 2) a composite of cardiovascular death or hospitalization for heart failure.[13][23]

  • Follow-up: Median of 4.2 years.[13]

LEADER (Liraglutide)
  • Objective: To determine the long-term effect of liraglutide on cardiovascular events in patients with type 2 diabetes at high cardiovascular risk.[24]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[24]

  • Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.

  • Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.

  • Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).

  • Follow-up: Median of 3.8 years.

SUSTAIN-6 & PIONEER 6 (Semaglutide)
  • Objective: To evaluate the cardiovascular safety of subcutaneous (SUSTAIN-6) and oral (PIONEER 6) semaglutide in patients with type 2 diabetes and high cardiovascular risk.[21]

  • Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, non-inferiority trials.[20][21]

  • Participants: SUSTAIN-6 enrolled 3,297 patients, and PIONEER 6 enrolled 3,183 patients with type 2 diabetes and established cardiovascular disease or chronic kidney disease.

  • Intervention: Patients received once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo in SUSTAIN-6, and once-daily oral semaglutide or placebo in PIONEER 6.[20]

  • Primary Outcome: Time to first occurrence of a 3-point MACE.[20]

  • Follow-up: Median observation time of 2.1 years for SUSTAIN-6 and 15.9 months for PIONEER 6.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Imeglimin, the established pathways for comparator drugs, and a typical workflow for a cardiovascular outcome trial.

cluster_Imeglimin Imeglimin's Proposed Cardiovascular Signaling Pathway Imeglimin Imeglimin Mitochondria Mitochondrial Respiratory Chain (Complex I & III Modulation) Imeglimin->Mitochondria ROS Decreased Reactive Oxygen Species (ROS) Mitochondria->ROS Mito_Function Improved Mitochondrial Function Mitochondria->Mito_Function Endo_Function Enhanced Endothelial Function ROS->Endo_Function reduces damage to Mito_Function->Endo_Function Vascular_Health Improved Vascular Health Endo_Function->Vascular_Health CV_Protection Potential Cardiovascular Protection Vascular_Health->CV_Protection

Caption: Proposed mechanism of Imeglimin's potential cardiovascular effects.

cluster_Comparators Established Cardiovascular Signaling Pathways of Comparator Drugs cluster_SGLT2i SGLT2 Inhibitors cluster_GLP1RA GLP-1 Receptor Agonists SGLT2i SGLT2 Inhibitors Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2i->Glucose_Reabsorption Glucosuria Increased Glucosuria Glucose_Reabsorption->Glucosuria Metabolic_Shifts Metabolic Shifts (e.g., Ketogenesis) Glucosuria->Metabolic_Shifts Hemodynamic_Effects Hemodynamic Effects (e.g., Reduced BP) Glucosuria->Hemodynamic_Effects CV_Benefit_SGLT2i Cardiovascular Benefit Metabolic_Shifts->CV_Benefit_SGLT2i Hemodynamic_Effects->CV_Benefit_SGLT2i GLP1RA GLP-1 RAs GLP1R GLP-1 Receptor Activation GLP1RA->GLP1R Atherosclerosis Reduced Atherosclerosis Progression GLP1R->Atherosclerosis Inflammation Decreased Inflammation GLP1R->Inflammation Endothelial_Function Improved Endothelial Function GLP1R->Endothelial_Function CV_Benefit_GLP1RA Cardiovascular Benefit Atherosclerosis->CV_Benefit_GLP1RA Inflammation->CV_Benefit_GLP1RA Endothelial_Function->CV_Benefit_GLP1RA

Caption: Simplified signaling pathways for SGLT2 inhibitors and GLP-1 RAs.

cluster_Workflow Typical Workflow of a Cardiovascular Outcome Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 Drug vs. Placebo) Screening->Randomization Treatment Treatment Period (Drug/Placebo + Standard of Care) Randomization->Treatment FollowUp Follow-up Visits (Data Collection) Treatment->FollowUp Adjudication Event Adjudication (Blinded Committee) FollowUp->Adjudication Analysis Statistical Analysis (Primary & Secondary Endpoints) Adjudication->Analysis Results Results Reporting Analysis->Results

Caption: Generalized workflow for a cardiovascular outcome clinical trial.

Conclusion

For researchers and drug development professionals, the current landscape underscores a critical need for further investigation into Imeglimin's cardiovascular profile. Future research should focus on well-designed, adequately powered cardiovascular outcome trials to definitively establish its place in the therapeutic arsenal for type 2 diabetes, particularly concerning its effects on MACE, cardiovascular death, and hospitalization for heart failure. The detailed methodologies and comparative data presented in this guide aim to provide a solid foundation for these future endeavors.

References

Validating Biomarkers for Imeglimin Hydrochloride Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imeglimin hydrochloride, the first in a new class of oral antidiabetic agents known as "glimins," offers a unique mechanism of action by targeting mitochondrial bioenergetics to improve glucose control.[1] Its multifaceted approach, which enhances insulin secretion, improves insulin sensitivity, and preserves β-cell function, has shown promise in the management of type 2 diabetes (T2DM).[1][2] However, as with any therapeutic agent, patient response can be variable. The identification and validation of predictive biomarkers are crucial for personalizing treatment strategies and optimizing clinical outcomes.

This guide provides a comparative analysis of Imeglimin's performance against other common oral antidiabetic drugs, summarizes key experimental data, and explores potential biomarkers for predicting therapeutic response.

Comparative Efficacy of Imeglimin

Clinical trials have demonstrated the efficacy of Imeglimin both as a monotherapy and in combination with other glucose-lowering agents. Here, we present a summary of its performance compared to metformin, dipeptidyl peptidase-4 (DPP-4) inhibitors, and sodium-glucose cotransporter-2 (SGLT2) inhibitors.

Imeglimin vs. Metformin

Imeglimin and metformin share some structural similarities and both impact mitochondrial function, yet their primary mechanisms of action differ.[3] While metformin primarily reduces hepatic glucose production, Imeglimin also enhances glucose-stimulated insulin secretion.[4]

ParameterImeglimin (add-on to DPP-4i + low-dose metformin)Metformin Dose Escalation (with DPP-4i)Study Duration
Baseline HbA1c (%) 7.61 ± 0.487.56 ± 0.6124 Weeks
End of Study HbA1c (%) 6.93 ± 0.497.09 ± 0.5624 Weeks
Change in HbA1c (%) -0.68-0.4724 Weeks
Between-Group Difference in HbA1c Change (%) -0.21 (p=0.038)24 Weeks

Table 1: Comparison of adding Imeglimin versus escalating metformin dose in patients on a DPP-4 inhibitor and low-dose metformin.[5]

Imeglimin vs. DPP-4 Inhibitors

Combination therapy of Imeglimin with DPP-4 inhibitors has shown synergistic effects on glycemic control.

ParameterImeglimin (add-on to sitagliptin)Placebo (add-on to sitagliptin)Study Duration
Baseline HbA1c (%) ~8.5~8.512 Weeks
Change in HbA1c (%) -0.60+0.1212 Weeks
Between-Group Difference in HbA1c Change (%) -0.72 (p < 0.001)12 Weeks
Baseline Fasting Plasma Glucose (FPG) (mmol/L) Not SpecifiedNot Specified12 Weeks
Change in FPG (mmol/L) -0.93+0.1112 Weeks
Between-Group Difference in FPG Change (mmol/L) -1.04 (p = 0.014)12 Weeks

Table 2: Efficacy of Imeglimin as an add-on therapy to sitagliptin.[5]

Imeglimin vs. SGLT2 Inhibitors

A direct comparison with the SGLT2 inhibitor empagliflozin has been conducted, focusing on markers of oxidative stress and organ damage.

ParameterImegliminEmpagliflozinStudy Duration
Change in Urinary 8-hydroxy-2'-deoxyguanosine (u8-OHdG) Significant IncreaseNot Specified24 Weeks
Change in Urinary Liver-type Fatty Acid-binding Protein (L-FABP) No Significant ChangeNot Specified24 Weeks
Improvement in Fibrosis-4 index (FIB-4) NoYes24 Weeks
Improvement in N-terminal pro-brain natriuretic peptide (NT-proBNP) NoYes24 Weeks
Improvement in Cardio-ankle vascular index (CAVI) NoYes24 Weeks
Reduction in Tumor necrosis factor receptors 1/2 (TNFR1/2) YesYes24 Weeks
Increase in Biological antioxidant potential (BAP) YesYes24 Weeks

Table 3: Comparative effects of Imeglimin and empagliflozin on oxidative stress and organ stress markers.[6]

Potential Biomarkers for Imeglimin Response

The identification of reliable biomarkers is essential for predicting which patients will benefit most from Imeglimin therapy. While no definitive predictive biomarkers have been validated, several candidates have emerged from clinical studies.

Early Glycemic Markers: Glycoalbumin (GA) and 1,5-Anhydroglucitol (1,5-AG)

Clinical trials have observed a slower decline in HbA1c compared to other glycemic markers like glycoalbumin (GA) and 1,5-anhydroglucitol (1,5-AG) in the initial weeks of Imeglimin treatment.[7] This discrepancy may be due to Imeglimin prolonging the lifespan of erythrocytes, which could lead to an underestimation of its early glucose-lowering effects when relying solely on HbA1c.[7] Therefore, GA and 1,5-AG may serve as more accurate early indicators of therapeutic response.

Baseline Metabolic Profile: High-Density Lipoprotein (HDL) Cholesterol

A study investigating the acute effects of Imeglimin add-on therapy to metformin found that a higher baseline serum HDL cholesterol level was associated with a better response in terms of 24-hour glucose levels and glycemic variability.[8][9] This suggests that a patient's baseline lipid profile could have predictive value for the efficacy of Imeglimin.

Beta-Cell Function: C-Peptide

Given Imeglimin's mechanism of enhancing glucose-stimulated insulin secretion, markers of beta-cell function, such as C-peptide, are plausible candidates for predicting response.[2] While C-peptide has been explored as a predictor for other antidiabetic agents, its specific role in forecasting Imeglimin efficacy requires further investigation.[4][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols relevant to assessing Imeglimin's effects and validating potential biomarkers.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of pancreatic β-cells to secrete insulin in response to glucose.

  • Cell Culture: Pancreatic islet cells (e.g., MIN-6 or primary islets) are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2 mM glucose) for 1-2 hours to establish a baseline.

  • Stimulation: The low-glucose buffer is replaced with a high-glucose buffer (e.g., 20 mM glucose) to stimulate insulin secretion, and incubated for 1 hour. A low-glucose control is run in parallel.

  • Sample Collection: The supernatant from both low and high glucose conditions is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA or radioimmunoassay.

  • Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high glucose to that secreted under low glucose conditions.

Glucose Uptake Assay

This assay measures the transport of glucose into cells, a key process in glucose homeostasis.

  • Cell Culture: Adherent cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are cultured and differentiated.

  • Serum Starvation: Cells are serum-starved for several hours to reduce basal glucose uptake.

  • Treatment: Cells are treated with or without insulin and/or the test compound (e.g., Imeglimin).

  • Glucose Analog Incubation: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent derivative, is added to the cells for a defined period.

  • Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.

  • Quantification: The amount of internalized labeled glucose analog is measured using a scintillation counter (for radioisotopes) or a fluorescence plate reader.

  • Normalization: The results are normalized to the total protein content of the cell lysate.

Mitochondrial Function Assays

Assessing mitochondrial function is central to understanding Imeglimin's mechanism of action.

  • Mitochondrial Isolation: Mitochondria are isolated from cells or tissues by differential centrifugation.

  • Oxygen Consumption Rate (OCR): OCR is measured using a Seahorse XF Analyzer or a similar instrument. Substrates and inhibitors of the electron transport chain complexes (e.g., glutamate/malate for Complex I, succinate for Complex II, oligomycin for ATP synthase, FCCP for maximal respiration, and rotenone/antimycin A for non-mitochondrial respiration) are sequentially injected to assess different aspects of mitochondrial respiration.

  • ATP Production: ATP levels can be measured using luciferase-based assays from isolated mitochondria or whole-cell lysates.

  • Mitochondrial Membrane Potential (ΔΨm): ΔΨm is assessed using fluorescent dyes such as JC-1 or TMRM, where changes in fluorescence intensity or ratio indicate alterations in membrane potential.

  • Reactive Oxygen Species (ROS) Production: Mitochondrial ROS production can be measured using fluorescent probes like MitoSOX Red.

Visualizing the Pathways and Processes

To better understand the complex interactions and workflows involved in validating biomarkers for Imeglimin, the following diagrams are provided.

imeglimin_pathway cluster_mitochondrion Mitochondrion cluster_cell Pancreatic Beta-Cell / Muscle / Liver Cell complex_i Complex I complex_iii Complex III complex_i->complex_iii Electron Transport ros ROS complex_i->ros Reduced Production atp_synthase ATP Synthase complex_iii->atp_synthase Proton Gradient nad NAD+ Synthesis complex_iii->nad Increased Synthesis i_secretion Insulin Secretion nad->i_secretion Amplifies imeglimin Imeglimin imeglimin->complex_i Partial Inhibition imeglimin->complex_iii Corrects Deficiency g_uptake Glucose Uptake imeglimin->g_uptake Increases i_sensitivity Insulin Sensitivity imeglimin->i_sensitivity Improves hgp Hepatic Glucose Production imeglimin->hgp Decreases

Caption: Signaling pathway of this compound.

biomarker_workflow cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation cluster_application Clinical Application discovery_studies Clinical Trials & Preclinical Studies omics Omics Profiling (Genomics, Metabolomics) discovery_studies->omics candidate_biomarkers Candidate Biomarkers (GA, 1,5-AG, HDL, C-peptide) omics->candidate_biomarkers assay_dev Assay Development & Optimization candidate_biomarkers->assay_dev analytical_val Analytical Validation (Precision, Accuracy) assay_dev->analytical_val clinical_val Clinical Validation (Prospective Cohort Studies) analytical_val->clinical_val validated_biomarker Validated Predictive Biomarker clinical_val->validated_biomarker patient_strat Patient Stratification validated_biomarker->patient_strat personalized_med Personalized Medicine patient_strat->personalized_med

Caption: Experimental workflow for biomarker validation.

logical_relationship cluster_patient Patient Characteristics cluster_treatment Treatment & Response biomarker_status Biomarker Status (e.g., High HDL, Low C-peptide) imeglimin_tx Imeglimin Treatment biomarker_status->imeglimin_tx Predicts other_factors Other Factors (Genetics, Comorbidities) other_factors->imeglimin_tx responder Responder (Good Glycemic Control) imeglimin_tx->responder Leads to non_responder Non-Responder (Poor Glycemic Control) imeglimin_tx->non_responder Leads to

Caption: Logical relationship of biomarkers and patient response.

Conclusion and Future Directions

This compound presents a valuable addition to the therapeutic armamentarium for type 2 diabetes, with a unique mechanism of action that addresses key pathophysiological defects. While its efficacy is comparable to or synergistic with existing therapies, the ability to predict patient response remains a critical area of research.

Currently, no biomarkers have been definitively validated to predict the therapeutic success of Imeglimin. However, emerging evidence suggests that early glycemic markers such as glycoalbumin and 1,5-anhydroglucitol may be superior to HbA1c for monitoring initial treatment response. Furthermore, baseline patient characteristics, including HDL cholesterol and potentially beta-cell function markers like C-peptide, warrant further investigation as predictive indicators.

Future research should focus on prospective clinical trials designed specifically to validate these and other potential biomarkers. The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, will be instrumental in identifying novel predictive signatures. The successful validation of such biomarkers will be a significant step towards personalized medicine in the management of type 2 diabetes, ensuring that Imeglimin therapy is targeted to the patients who are most likely to benefit.

References

A Cross-Species Examination of Imeglimin Hydrochloride Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Imeglimin hydrochloride, a first-in-class oral antidiabetic agent, has garnered significant attention for its unique mechanism of action targeting mitochondrial bioenergetics. Understanding its pharmacokinetic (PK) profile across different species is crucial for preclinical development and clinical translation. This guide provides a comprehensive comparison of Imeglimin's absorption, distribution, metabolism, and excretion (ADME) in humans and key preclinical species, supported by available experimental data.

Cross-Species Pharmacokinetic Parameters of Imeglimin

Imeglimin exhibits notable differences in its pharmacokinetic profile across various species. The following table summarizes key PK parameters, offering a quantitative comparison.

ParameterHuman (Caucasian)Human (Japanese)RatDog
Bioavailability (F%) ~40% (estimated from urinary excretion)[1]Not specified30%[1]76%[1]
Time to Maximum Concentration (Tmax) (h) 1.0 - 3.5[1][2]1.5 - 3.0[1][2]Not specifiedNot specified
Elimination Half-Life (t½) (h) 9.0 - 20.2[2][3][4]4.5 - 12.0[1][2]Not specifiedNot specified
Plasma Protein Binding Low (1.2% - 6.4%)[1][5]Low[6]Low[6]Low[6]
Primary Route of Excretion Renal (largely unchanged)[1][4][6][7]Renal (largely unchanged)[5][6]Renal (largely unchanged)[6]Renal (largely unchanged)[6]

Experimental Methodologies

The pharmacokinetic characterization of this compound has been conducted through a series of in vitro and in vivo studies.

In Vivo Pharmacokinetic Studies in Preclinical Species
  • Animal Models: Studies have been conducted in various preclinical species, including rats and dogs, to evaluate the single- and multiple-dose pharmacokinetics of Imeglimin.

  • Administration: For oral administration studies, this compound is typically formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the compound is dissolved in a sterile solution and administered via injection.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). Plasma is separated by centrifugation and stored frozen until analysis. Urine and feces are also collected over specified intervals to assess excretion pathways.

  • Bioanalysis: Plasma and urine concentrations of Imeglimin and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][5] This sensitive and specific technique allows for the accurate determination of drug concentrations in biological matrices.

Human Clinical Pharmacology Studies
  • Study Design: Phase 1 clinical trials have been conducted in healthy volunteers, including both Caucasian and Japanese populations, to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Imeglimin.[1][2]

  • Dosing and Sampling: Participants receive single or multiple oral doses of Imeglimin. Blood and urine samples are collected at frequent intervals to characterize the plasma concentration-time profile and urinary excretion.

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t½ are calculated using non-compartmental analysis of the plasma concentration-time data.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Imeglimin is a small cationic compound with moderate intestinal permeability.[1][6] Its absorption is characterized by a dual mechanism involving both passive paracellular transport and an active transport process.[1][6] This active transport is saturable, leading to a dose-dependent decrease in absorption at higher doses.[1][6][7] Across several species, the in vivo absorption is generally good, ranging from 50% to 80%.[1][4][6][7]

Distribution

Following absorption, Imeglimin is rapidly and widely distributed to various organs and tissues.[1][3][4][6] This extensive distribution is facilitated by its low plasma protein binding across all species studied.[1][3][4][6]

Metabolism

A key feature of Imeglimin's pharmacokinetic profile is its low extent of metabolism in both animals and humans.[1][4][6][7] The parent drug, unchanged Imeglimin, is the primary circulating entity in plasma.[1][6] The identified metabolites are not unique to humans, suggesting a similar metabolic pathway across species.[1][6] Importantly, Imeglimin has not shown a potential for cytochrome P450 (CYP450) inhibition or induction.[1][6]

Excretion

The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[1][3][4][6][7] Renal clearance of Imeglimin is higher than the glomerular filtration rate, indicating that active tubular secretion is involved in its elimination.[6] Imeglimin has been identified as a substrate for several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, including OCT1, OCT2, MATE1, and MATE2-K, which play a role in its active renal secretion.[1][3][6]

Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in Imeglimin pharmacokinetic studies and its subsequent metabolic fate, the following diagrams are provided.

G cluster_preclinical Preclinical In Vivo PK Study cluster_clinical Clinical Pharmacology Study Dosing Drug Administration (Oral/IV) Sampling Blood/Urine/Feces Collection Dosing->Sampling Processing Plasma Separation & Sample Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Screening Subject Screening Dosing_C Drug Administration (Oral) Screening->Dosing_C Sampling_C Blood/Urine Collection Dosing_C->Sampling_C Analysis_C LC-MS/MS Bioanalysis Sampling_C->Analysis_C PK_Safety PK & Safety Analysis Analysis_C->PK_Safety

Caption: Typical experimental workflow for pharmacokinetic studies.

G cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Imeglimin_Oral Oral Imeglimin GI_Tract GI Tract Imeglimin_Oral->GI_Tract Passive Passive Paracellular Transport GI_Tract->Passive Minor Active Active Transport (Saturable) GI_Tract->Active Major Portal_Vein Portal Vein Passive->Portal_Vein Minor Active->Portal_Vein Major Systemic_Circulation Systemic Circulation (Low Protein Binding) Portal_Vein->Systemic_Circulation Tissues Tissue Distribution Systemic_Circulation->Tissues Metabolism Minimal Metabolism (Non-CYP Mediated) Systemic_Circulation->Metabolism Kidney Kidney Systemic_Circulation->Kidney Metabolites Minor Metabolites Metabolism->Metabolites Metabolites->Kidney Filtration Glomerular Filtration Kidney->Filtration Secretion Active Tubular Secretion (OCTs, MATEs) Kidney->Secretion Urine Urine (Largely Unchanged Drug) Filtration->Urine Secretion->Urine

Caption: Proposed metabolic and disposition pathway of Imeglimin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.